molecular formula C15H12O4 B600762 4',3,4-Trihydroxychalcone CAS No. 92496-89-4

4',3,4-Trihydroxychalcone

Cat. No.: B600762
CAS No.: 92496-89-4
M. Wt: 256.25
Attention: For research use only. Not for human or veterinary use.
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Description

4',3,4-Trihydroxychalcone ( 92496-89-4) is a naturally occurring compound belonging to the chalcone family, a class of organic compounds that are precursors to flavonoids . It is characterized by its molecular formula of C15H12O4 and a molecular weight of 256.25 g/mol . This trihydroxychalcone derivative is of significant interest in various scientific research fields due to its diverse biological activities. In biochemical and pharmacological research, studies on closely related trihydroxychalcones, such as 2',3',4'-trihydroxychalcone, have demonstrated a unique ability to modulate estrogen receptor α (ERα) activity without directly binding to the classic estrogen-binding site . This "reprogramming" mechanism can alter the gene expression profile induced by estradiol and inhibit the proliferation of breast cancer cells in vitro, suggesting a potential research pathway for investigating novel menopausal hormone therapy adjuvants . Furthermore, other structural analogs like Pinocembrin chalcone (2',4',6'-Trihydroxychalcone) have been identified as antibacterial compounds and have shown efficacy in preventing gastric ulcers in rat models, indicating potential research applications in anti-infective and gastrointestinal disease studies . Beyond biomedical research, this compound is also investigated for its utility in materials science. Research into supramolecular self-assembly systems explores the use of compounds with a flavonoid structure, like this chalcone, as carriers for the delivery of active ingredients, highlighting its potential in nanotechnology and drug delivery applications . In cosmetic science, its well-documented emollient properties are of interest; it functions by helping to soften and smooth the skin, improving skin texture and maintaining hydration without a heavy, greasy feel . It has a low comedogenic rating, making it a subject of study for formulations aimed at acne-prone skin . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-12-5-3-11(4-6-12)13(17)7-1-10-2-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPERCWWUZZKHCL-LREOWRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthetic Pathways of 4 ,3,4 Trihydroxychalcone

Distribution of 4',3,4-Trihydroxychalcone in Botanical Sources

Isoliquiritigenin (B1662430) is not uniformly distributed across the plant kingdom but has been identified in specific families and genera, where it can accumulate in various tissues.

Research has confirmed the presence of this compound in several plant families, with a significant number of occurrences reported in the Fabaceae, Moraceae, and Asteraceae families. biosynth.com

Within the Fabaceae (legume) family, this compound is a well-documented constituent. It has been isolated from the roots of various Glycyrrhiza species (licorice), such as Glycyrrhiza uralensis and Glycyrrhiza glabra. wikipedia.orgnih.govnih.gov It has also been identified in the aerial parts of Phanera bracteata and is a known inducer of nodulation genes in the model legume Medicago truncatula and soybean (Glycine max). ebi.ac.ukfrontiersin.orgresearchgate.net

The Moraceae family also contains species that produce this chalcone (B49325). For instance, this compound has been isolated from Treculia obovoidea. researchgate.net Other related chalcones have been found in different genera of this family, such as Artocarpus and Dorstenia, indicating a general capacity for chalcone synthesis within this group. researchgate.netnih.gov

In the Asteraceae family, this compound has been notably isolated from the leaves and stems of Stevia lucida, marking its first report within the Stevia genus. nih.govmdpi.comjst.go.jpresearchgate.net The Stevia genus is known for producing a variety of flavonoids, and this finding highlights the chemosystematic significance of chalcones. core.ac.uk

Table 1: Documented Botanical Sources of this compound (Isoliquiritigenin)

FamilyGenusSpeciesCommon NameReference(s)
FabaceaeGlycyrrhizauralensis, glabraLicorice wikipedia.org, nih.gov, nih.gov
FabaceaePhanerabracteataN/A researchgate.net
FabaceaeMedicagotruncatulaBarrel Medic frontiersin.org
MoraceaeTreculiaobovoideaN/A researchgate.net
AsteraceaeStevialucidaN/A nih.gov, mdpi.com

The accumulation of this compound is often localized to specific plant organs and tissues. The most significant and well-studied localization is in the roots of leguminous plants. wikipedia.orgnih.govnih.gov In Glycyrrhiza species, it is a prominent component of the root extracts. wikipedia.orgresearchgate.netnih.govjst.go.jp Studies on Medicago truncatula have provided more detailed insights, showing that transcripts for enzymes involved in its subsequent modification (like Chalcone O-Methyltransferase) are primarily localized to the epidermal and cortical cells of the roots. nih.gov Furthermore, metabolite atlases for M. truncatula reveal differential accumulation of related flavonoids in distinct root zones, such as border cells and the root cap, highlighting the specialized metabolic functions of these tissues. mdpi.com The compound is also found in root exudates of soybean, where it acts as a signaling molecule to symbiotic bacteria. ebi.ac.uk

While root accumulation is predominant in legumes, the compound has also been found in other tissues. For example, in Stevia lucida, it was isolated from the leaves and stems . researchgate.net In Phanera bracteata, it was found in the aerial parts . researchgate.net This indicates that while roots are a primary site of accumulation in certain key species, the distribution can vary depending on the plant.

Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound is an integral part of the broader phenylpropanoid pathway, which is responsible for producing thousands of plant-specific compounds. jst.go.jpmdpi.com

The journey to this compound begins with the amino acid phenylalanine. jst.go.jpmdpi.com Through the action of a series of enzymes, including phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), phenylalanine is converted into p-coumaric acid, which is then activated to its coenzyme A (CoA) ester, p-Coumaroyl-CoA. ebi.ac.uk This molecule serves as a crucial precursor for flavonoid biosynthesis. ebi.ac.ukresearchgate.net

The formation of this compound, a type of 6'-deoxychalcone, requires the coordinated action of two key enzymes: Chalcone Synthase (CHS) and Chalcone Reductase (CHR). wikipedia.orgnih.govthegoodscentscompany.com

Chalcone Synthase (CHS) is the first committed enzyme in the flavonoid pathway. nih.gov It is a type III polyketide synthase that catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA. researchgate.netnootropicsdepot.com This reaction typically leads to the formation of a tetrahydroxychalcone intermediate (naringenin chalcone). nih.govresearchgate.net

Chalcone Reductase (CHR) , an enzyme belonging to the aldo-keto reductase superfamily, acts in conjunction with CHS to produce deoxychalcones. nih.govfrontiersin.org CHR intercepts a polyketide intermediate during the CHS-catalyzed reaction, before the A-ring is fully aromatized. nih.govfrontiersin.org It catalyzes a ketoreduction step, which ultimately prevents the hydroxylation at the C-6' position of the chalcone A-ring. thegoodscentscompany.com The product of this joint CHS and CHR activity is this compound (isoliquiritigenin). wikipedia.orgnih.gov The presence and activity of CHR are thus the determining factors for whether a plant produces 5-deoxyflavonoids. thegoodscentscompany.com

The direct precursors for the carbon skeleton of this compound are p-Coumaroyl-CoA and Malonyl-CoA. jst.go.jp The biosynthetic process, catalyzed by the CHS/CHR enzyme complex, can be summarized as follows:

Initiation : CHS selects one starter molecule of p-Coumaroyl-CoA. biosynth.com

Elongation : The starter molecule is sequentially condensed with three molecules of Malonyl-CoA, which are derived from acetate (B1210297) metabolism. ebi.ac.ukjst.go.jp Each condensation step adds a two-carbon unit, extending the polyketide chain.

Reduction and Cyclization : Before the final cyclization and aromatization that would produce a 6'-hydroxychalcone, CHR acts on the enzyme-bound intermediate. nih.govfrontiersin.org This reductive step, followed by intramolecular Claisen condensation, leads to the formation of the 6'-deoxychalcone structure of this compound. nih.gov

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is intricately regulated at the genetic and transcriptomic levels, primarily through the controlled expression of the genes encoding its biosynthetic enzymes, such as Chalcone Synthase (CHS) and Chalcone Reductase (CHR). This regulation is largely orchestrated by specific families of transcription factors (TFs).

The most prominent regulators of the flavonoid pathway are transcription factors from the MYB family, particularly those of the R2R3-MYB type. mdpi.comfrontiersin.orgplos.org These TFs act as both positive and negative regulators of key biosynthetic genes. mdpi.comfrontiersin.org In many plants, the regulation involves a coordinated action of a protein complex, known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. frontiersin.org This complex binds to the promoter regions of structural genes like CHS to control their expression. frontiersin.org

Research on Glycyrrhiza uralensis (licorice) has provided specific insights into this regulation. Transcriptomic analysis of licorice cell suspensions treated with methyl jasmonate (MeJA), a plant hormone known to induce secondary metabolite production, revealed the significant upregulation of several TF families, including MYB, bHLH, and WRKY. plos.org Specifically, two R2R3-MYB transcription factors, designated GlMYB4 and GlMYB88, were identified as being responsive to MeJA and were shown to positively regulate flavonoid biosynthesis in licorice cells. plos.org

Further studies have demonstrated the necessity of co-expression of multiple genes for the successful production of this compound (isoliquiritigenin) in transgenic systems. For example, the accumulation of isoliquiritigenin in tobacco was achieved only through the co-overexpression of a CHR gene, a chalcone 4'-O-glucosyltransferase (Am4'CGT), and a MYB transcription factor (CaMYBA) from pepper. biorxiv.org This indicates that in addition to the core biosynthetic enzymes, other factors like glycosyltransferases (which can stabilize the chalcone) and specific transcriptional activators are essential for accumulation. biorxiv.org The MYB transcription factor likely activates the expression of multiple genes in the flavonoid pathway, creating the necessary metabolic context for the product to be synthesized and stored. biorxiv.org

Table 1: Key Genes and Transcription Factors in this compound Biosynthesis

Component Name/Class Function Regulated By/Interacts With Plant Species Example Citation
Enzyme Chalcone Synthase (CHS)Catalyzes the formation of the chalcone skeleton from p-coumaroyl-CoA and malonyl-CoA.MYB, bHLH, WD40 (MBW complex)Glycyrrhiza uralensis, Dahlia variabilis, Medicago sativa apsnet.orgbiorxiv.orgplos.org
Enzyme Chalcone Reductase (CHR)Works with CHS to produce 6'-deoxychalcones like this compound.Co-expressed with CHSGlycyrrhiza uralensis, Dahlia variabilis, Lotus japonicus cabidigitallibrary.orgbiorxiv.org
Enzyme Chalcone Isomerase (CHI)Isomerizes chalcones to their corresponding flavanones (e.g., isoliquiritigenin to liquiritigenin).-Lotus japonicus, Medicago sativa mdpi.comfrontiersin.org
Transcription Factor R2R3-MYBPositive or negative regulation of flavonoid biosynthetic genes.bHLH, WD40 proteins, plant hormones (e.g., MeJA)Glycyrrhiza uralensis, Arabidopsis thaliana mdpi.comfrontiersin.orgplos.org
Transcription Factor GlMYB4, GlMYB88Positive regulators of flavonoid biosynthesis.Methyl Jasmonate (MeJA)Glycyrrhiza uralensis plos.org
Transcription Factor CaMYBAActivates anthocyanin and flavonoid biosynthesis pathways.-Capsicum annuum (pepper) biorxiv.org
Protein Complex MBW ComplexTranscriptional activation of flavonoid pathway genes.-Arabidopsis thaliana, Zea mays frontiersin.org

Environmental and Developmental Influences on this compound Biosynthesis

The production and accumulation of this compound are highly responsive to both external environmental cues and internal developmental programs. Plants modulate the biosynthesis of such secondary metabolites to adapt to changing conditions and for specific functions during their life cycle. nih.govd-nb.info

Environmental Factors:

UV Light: Ultraviolet (UV) radiation is a well-documented and potent inducer of flavonoid biosynthesis. researchgate.netnih.gov The expression of the Chalcone Synthase (CHS) gene, which is pivotal for all flavonoid production, is significantly induced by UV light. nih.govuniversiteitleiden.nl This response is a protective mechanism, as flavonoids can act as UV protectants, shielding plant tissues from DNA damage. nih.gov Studies on Chinese licorice (Glycyrrhiza uralensis) have shown that exposure to UV-B radiation increases the content of several compounds, including isoliquiritigenin (this compound). researchgate.net Similarly, heat treatment of licorice, which can cause chemical changes akin to stress responses, has been shown to increase the concentration of isoliquiritigenin, enhancing the extract's UV photoprotective effects. mdpi.com

Pathogen Infection and Elicitors: As part of the plant's defense system, the synthesis of antimicrobial compounds known as phytoalexins is often triggered by pathogen attack. apsnet.organnualreviews.org Flavonoids, including chalcones, frequently function as phytoalexins. nih.gov The expression of CHS and other flavonoid biosynthesis genes is induced upon infection by fungi or bacteria. nih.govuniversiteitleiden.nl In an incompatible interaction between alfalfa leaves and the bacterium Pseudomonas syringae, a significant accumulation of flavonoids, including 2´,4,4´-trihydroxychalcone, was observed in the infected tissue as part of the plant's defense response. apsnet.org Furthermore, molecules derived from pathogens, known as elicitors, can trigger the same biosynthetic pathways. annualreviews.org

Other Abiotic Stresses: General environmental stress conditions, such as temperature fluctuations, water availability (drought), and nutrient levels, can significantly impact the secondary metabolism of plants. researchgate.netd-nb.info While elevated CO2 and temperature can affect plant physiology and biomass, these factors also interact to influence the production of specialized metabolites. frontiersin.org The plant's response is often species-specific, but stress generally leads to a reconfiguration of metabolic pathways, which can result in either increased or decreased accumulation of compounds like this compound. researchgate.netd-nb.info

Developmental Factors:

Tissue-Specific Expression: The biosynthesis of flavonoids is often regulated in a tissue- and development-specific manner. For instance, CHS is frequently constitutively expressed in floral tissues to produce pigments that attract pollinators. nih.gov The regulatory transcription factors that control the pathway are also expressed at specific developmental stages or in particular plant organs, leading to localized accumulation of products. cabidigitallibrary.org

Developmental Stage: The concentration and composition of secondary metabolites can change throughout the plant's life cycle. For example, studies on persimmon bud sports have used transcriptomic analysis to link changes in gene expression during fruit development and maturation to the final fruit phenotype. frontiersin.org This highlights that developmental programming dictates the expression of biosynthetic and regulatory genes, thereby controlling the production of compounds like chalcones at different growth stages.

Table 2: Influence of External and Internal Factors on this compound Biosynthesis

Factor Specific Stimulus/Condition Effect on Biosynthesis Key Genes/Components Affected Plant Species Example Citation
Environmental UV-B RadiationIncreased accumulation of this compound.Chalcone Synthase (CHS)Glycyrrhiza uralensis (licorice) researchgate.netnih.gov
Environmental Pathogen Attack (Incompatible Interaction)Accumulation of this compound as a phytoalexin.CHS, Chalcone Reductase (CHR), Chalcone Isomerase (CHI)Medicago sativa (alfalfa) apsnet.org
Environmental Heat StressIncreased content of this compound.Phenolic composition alterationGlycyrrhiza uralensis (licorice) mdpi.com
Environmental General Abiotic Stress (e.g., drought)Altered secondary metabolite profiles, can increase or decrease production.Phenylalanine and flavonoid pathway genesGlycine max (Soybean) researchgate.netfrontiersin.org
Developmental Tissue Type (e.g., Flowers)Constitutive expression for pigmentation.CHSGeneral (e.g., Petunia) nih.gov
Developmental Fruit MaturationChanges in gene expression leading to altered metabolite profiles.Ethylene and cell wall pathway genesDiospyros kaki (Persimmon) frontiersin.org

Biological Activities and Mechanistic Investigations of 4 ,3,4 Trihydroxychalcone

In Vitro Cellular and Molecular Investigations

Antioxidant Mechanisms and Radical Scavenging Capabilities

4',3,4-Trihydroxychalcone, also known as isoliquiritigenin (B1662430), has demonstrated significant antioxidant properties through various in vitro assays. Its ability to neutralize free radicals and reduce oxidative stress is a key aspect of its biological activity. The antioxidant capacity is largely attributed to its chemical structure, specifically the presence and position of hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to stabilize free radicals.

The capacity of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is a widely studied measure of its antioxidant potential. In this assay, the compound's ability to donate a hydrogen atom or an electron to the DPPH radical is quantified by the decrease in absorbance of the DPPH solution. Numerous studies have consistently shown that this compound exhibits potent, concentration-dependent DPPH radical scavenging activity. The efficiency of this scavenging activity is often expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the DPPH radicals. The 3,4-dihydroxy substitution pattern on the B-ring of the chalcone (B49325) is considered a key determinant for its high antioxidant activity. researchgate.net

DPPH Radical Scavenging Activity of this compound (Isoliquiritigenin)

CompoundAssayIC50 ValueReference
IsoliquiritigeninDPPH Radical Scavenging1173 ± 61 µmol TE/g
IsoliquiritigeninDPPH Radical ScavengingComparable to Quercetin (IC50 4.31 ± 0.07 µg/mL) ugm.ac.id
IsoliquiritigeninDPPH Radical Scavenging94.83 µg/ml nih.gov

The reducing power of a compound is another indicator of its potential antioxidant activity. This is often evaluated by the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. Studies have shown that this compound possesses significant reducing power, which increases with concentration. wwjmrd.comnih.gov This activity indicates its capacity to donate electrons, thereby neutralizing free radicals. wwjmrd.com

In addition to its reducing power, this compound has been shown to chelate ferrous ions (Fe²⁺). By binding to pro-oxidant metals like iron, it can prevent them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems. The ferrous ion chelating activity is typically measured by assessing the disruption of the ferrozine-Fe²⁺ complex formation. Research has demonstrated that this compound exhibits concentration-dependent ferrous ion chelating ability.

Reducing Power and Ferrous Ion Chelating Activity of this compound (Isoliquiritigenin)

AssayFindingsReference
Reducing Power AssayExhibited a reducing power of 23.6 ± 0.7 mg AAE/g.
Ferrous Ion Chelating AssayDemonstrated iron chelating activity. ugm.ac.id

Anti-inflammatory Pathways and Cytokine Modulation

This compound exerts potent anti-inflammatory effects by intervening in key signaling pathways and modulating the production of inflammatory mediators. Its ability to suppress inflammatory responses has been observed in various in vitro models, highlighting its therapeutic potential for inflammatory conditions.

A central mechanism underlying the anti-inflammatory activity of this compound is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govmdpi.com In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to interfere with this cascade at multiple points. It can suppress the phosphorylation and degradation of IκBα, thereby preventing the release of NF-κB. nih.gov Furthermore, it has been observed to inhibit the phosphorylation of the p65 subunit of NF-κB, which is crucial for its transcriptional activity. nih.govnih.gov By blocking these steps, this compound effectively halts the nuclear translocation and DNA binding of NF-κB, leading to a downregulation of pro-inflammatory gene expression. nih.govnih.gov Some evidence suggests that this compound may directly interact with and inhibit the activity of IKKβ. nih.gov

As a consequence of its inhibitory effect on the NF-κB pathway, this compound significantly modulates the production of pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6). nih.govnih.gov These cytokines are key mediators of the inflammatory response and are implicated in the pathogenesis of numerous inflammatory diseases.

In various cell types, including macrophages and intestinal epithelial cells, pre-treatment with this compound has been shown to dose-dependently reduce the expression and secretion of TNF-α and IL-6 upon stimulation with inflammatory agents like LPS. nih.govresearchgate.net This suppression occurs at both the mRNA and protein levels, indicating that the compound acts at the level of gene transcription. nih.gov By downregulating the production of these potent pro-inflammatory molecules, this compound can effectively dampen the inflammatory cascade. nih.govnih.gov

Effect of this compound (Isoliquiritigenin) on Pro-inflammatory Cytokine Production

Cell LineStimulantCytokineEffect of IsoliquiritigeninReference
Bovine Mammary Epithelial Cells (MAC-T)LPSTNF-α, IL-6Significantly reduced mRNA and protein expression. nih.gov
Human Intestinal Epithelial HT-29 CellsTNF-αIL-8, IL-1βSuppressed expression. nih.gov
Multiple Myeloma (MM) Cells-IL-6Downregulated IL-6 expression. nih.gov
RAW264.7 cellsBDE-47TNF-α, IL-6, IL-1βDecreased the production of inflammatory factors. mdpi.com

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

This compound, commonly known as Butein (B1668091), has demonstrated significant antiproliferative and cytotoxic activities across a diverse range of human cancer cell lines. Research indicates that Butein can decrease the viability of cancer cells in a dose- and time-dependent manner. plos.orgbiorxiv.org Its efficacy has been observed in various malignancies, including triple-negative breast cancer (MDA-MB-231 and MDA-MB-468), uveal melanoma (M17, SP6.5, C918), prostate cancer, acute lymphoblastic leukemia (ALL), oral squamous cell carcinoma (OSCC), and ovarian cancer. plos.orgmssm.edumdpi.comnih.govjcancer.orgnih.gov

In studies on triple-negative breast cancer cells, Butein was found to have a more potent cytotoxic effect on the MDA-MB-468 cell line (derived from an African American patient) compared to the MDA-MB-231 line (from a Caucasian patient). plos.orgbiorxiv.org For OSCC cell lines CAL27 and SCC9, the half-maximal inhibitory concentration (IC50) values were determined to be 4.361 μM and 3.458 μM, respectively. jcancer.org Similarly, in uveal melanoma cell lines SP6.5 and M17, the IC50 values were 13.3 μM and 15.8 μM. mssm.edu Notably, lower concentrations of Butein selectively targeted the melanoma cells without significantly affecting the viability of normal retinal pigment epithelial (RPE) cells and scleral fibroblasts. mssm.edu In prostate cancer cells, Butein treatment also led to a decrease in cell viability with minimal impact on normal prostate epithelial cells. nih.gov

Table 1: Cytotoxic Effects (IC50) of this compound (Butein) on Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC50 (μM) Source
MDA-MB-231 Triple-Negative Breast Cancer 48 5.8 plos.org
MDA-MB-231 Triple-Negative Breast Cancer 72 5.4 plos.org
MDA-MB-468 Triple-Negative Breast Cancer 48 8.7 plos.org
MDA-MB-468 Triple-Negative Breast Cancer 72 1.8 plos.org
SP6.5 Uveal Melanoma N/A 13.3 mssm.edu
M17 Uveal Melanoma N/A 15.8 mssm.edu
C918 Uveal Melanoma N/A 16.7 mssm.edu
CAL27 Oral Squamous Cell Carcinoma N/A 4.361 jcancer.org
SCC9 Oral Squamous Cell Carcinoma N/A 3.458 jcancer.org

Butein primarily induces cancer cell death through the activation of apoptosis. nih.gov The underlying mechanisms involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov Activation of the intrinsic pathway is a common finding, characterized by an altered ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins, which increases mitochondrial membrane permeability. mssm.edunih.govresearchgate.net This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, an initiator caspase. mssm.edunih.govjcancer.org Studies have also shown that Butein treatment activates the extrinsic pathway, evidenced by the activation of caspase-8. nih.govnih.govresearchgate.net Both pathways converge to activate the executioner caspase, caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent apoptotic cell death. nih.govnih.govnih.gov In oral squamous cell carcinoma cells, the pro-apoptotic effects were linked to Butein's ability to promote the degradation of Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein. jcancer.orgjcancer.org

The role of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), in Butein-mediated effects is complex. In neuroblastoma cells, Butein was found to elevate ROS levels, which triggered apoptosis; this effect was reversed by pretreatment with antioxidants. nih.gov Conversely, in non-cancerous cells, Butein has shown protective effects against H2O2-induced oxidative stress and apoptosis. In human dental pulp cells, Butein blocked H2O2-induced cytotoxicity and ROS generation. nih.gov Similarly, in H9c2 cardiomyoblasts, pretreatment with Butein significantly decreased the number of apoptotic cells following exposure to H2O2. researchgate.netmdpi.comsemanticscholar.org This was associated with a restored Bcl-2/Bax ratio and reduced caspase-3 cleavage. researchgate.netmdpi.com These findings suggest that Butein's effect on ROS and apoptosis may be context-dependent, inducing apoptosis in cancer cells while protecting normal cells from oxidative damage.

In addition to inducing apoptosis, this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest at various phases. The specific phase of arrest appears to be dependent on the cancer cell type.

In acute lymphoblastic leukemia (ALL) cell lines, Butein was found to induce cell cycle arrest at the G1/S transition. nih.govnih.gov This was accompanied by a decrease in the expression of cyclin E and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov The mechanism involves the activation of Forkhead Box O3a (FOXO3a), which promotes the expression of the CDK inhibitor p27kip1. mdpi.comnih.govnih.gov Similarly, in prostate cancer cells, Butein treatment caused a marked decrease in the protein expression of cyclins D1, D2, and E, as well as CDKs 2, 4, and 6, along with an induction of the CDK inhibitors WAF1/p21 and KIP1/p27. nih.gov In ovarian cancer cells, Butein also induced growth arrest by decreasing the expression of Cyclin D1, CDK4, and CDK6, while increasing p27kip1 levels. mdpi.comresearchgate.net

In other cancer types, an S-phase arrest has been observed. In chronic myeloid leukemia (CML) cells, Butein arrested cells in the S-phase of the cell cycle, which was associated with reduced expression levels of CDK1, CDK4, cyclin A, cyclin B, and cyclin E. researchgate.net

Table 2: Cell Cycle Arrest Mechanisms of this compound (Butein) in Cancer Cells

Cancer Type Cell Cycle Phase Arrested Key Molecular Targets Affected Source
Acute Lymphoblastic Leukemia G1/S ↓ Cyclin E, ↓ CDK2, ↑ FOXO3a, ↑ p27kip1 nih.govnih.gov
Prostate Cancer G1 ↓ Cyclins D1, D2, E; ↓ CDKs 2, 4, 6; ↑ p21, ↑ p27 nih.gov
Ovarian Cancer Not Specified ↓ Cyclin D1, ↓ CDK4, ↓ CDK6, ↑ p27kip1 mdpi.comresearchgate.net
Chronic Myeloid Leukemia S ↓ CDK1, ↓ CDK4, ↓ Cyclin A, ↓ Cyclin B, ↓ Cyclin E researchgate.net

This compound exhibits potent anti-angiogenic activity, a crucial attribute for inhibiting tumor growth and metastasis. nih.govresearchgate.net Angiogenesis is the formation of new blood vessels, a process heavily reliant on factors like vascular endothelial growth factor (VEGF). mdpi.commdpi.com Butein has been shown to inhibit several key steps in the angiogenic cascade that are induced by VEGF. nih.govnih.gov

In vitro studies using human endothelial progenitor cells (EPCs) demonstrated that Butein inhibited cell proliferation, migration, and tube formation induced by both serum and VEGF in a concentration-dependent manner, without causing cytotoxicity to the cells. nih.govresearchgate.netnih.gov Furthermore, Butein was shown to effectively block VEGF-induced vessel sprouting from rat aortic rings in an ex vivo assay and suppress the formation of new microvessels in an in vivo Matrigel plug assay. nih.govresearchgate.netnih.gov The molecular mechanism underlying these effects involves the inhibition of the Akt/mTOR signaling pathway. Butein concentration-dependently repressed the phosphorylation of Akt, mTOR, and their major downstream effectors involved in protein translation, such as p70S6K and 4E-BP1. nih.gov These findings identify Butein as a promising angiogenesis inhibitor that targets translational machinery. nih.govnih.gov

Antimicrobial Activities (e.g., antibacterial, antifungal, antiviral)

This compound has been identified as a compound with potential antimicrobial properties, including antibacterial and antifungal activities. amazonaws.comingentaconnect.com Its natural origin and diverse pharmacological effects make it an attractive candidate for the development of new antimicrobial agents. amazonaws.comnih.gov

Research has indicated that Butein possesses antibacterial activity against several pathogens. It has been reported to inhibit the growth of Enterococcus faecalis, Escherichia coli, and Mycobacterium tuberculosis. ingentaconnect.com An in vitro study demonstrated that Butein at a concentration of 1 mg/ml produced an 8.37 mm zone of inhibition against E. faecalis. ingentaconnect.com

In the context of antifungal activity, Butein is considered a potential agent for treating fungal infections. amazonaws.com Its proposed mechanism involves the disruption of fungal cell membranes and the inhibition of essential enzymatic activities within the fungal cells. amazonaws.com However, specific data detailing its spectrum of activity against different fungal species (such as dermatophytes, yeasts, and molds) are limited in the reviewed literature. There is currently no available research data on the antiviral properties of this compound.

The precise classification of this compound as either a bacteriostatic (inhibits growth) or bactericidal (kills bacteria) agent requires further investigation, as studies directly comparing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are not widely available. nih.govnih.gov Bacteriostatic agents typically halt bacterial multiplication, often by inhibiting protein synthesis, allowing the host's immune system to clear the infection. microbe-investigations.comultra-fresh.com In contrast, bactericidal agents actively kill bacteria, often by disrupting cell wall synthesis or membrane integrity. microbe-investigations.comultra-fresh.com

However, mechanistic studies provide clues to its mode of action. Butein is predicted to function as an inhibitor of the MurA enzyme in bacteria. ingentaconnect.com MurA is an essential enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. ingentaconnect.com By blocking this enzyme, Butein interferes with cell wall formation. ingentaconnect.com The inhibition of cell wall synthesis is a well-established bactericidal mechanism of action, suggesting that Butein likely exerts a bactericidal effect on susceptible bacteria. microbe-investigations.com

This compound is a potent inhibitor of tyrosinase, a key copper-containing enzyme involved in melanin (B1238610) biosynthesis in various organisms and enzymatic browning in foods. mdpi.comnih.govtandfonline.com The structural similarity of Butein to L-DOPA, a natural substrate of tyrosinase, suggests its potential as a competitive inhibitor. mdpi.com

Kinetic studies on mushroom tyrosinase have elucidated the specific mechanism of inhibition. Tyrosinase has two distinct catalytic activities: a monophenolase activity (hydroxylating L-tyrosine to L-DOPA) and a diphenolase activity (oxidizing L-DOPA to dopaquinone). tandfonline.com Butein was found to be a reversible, uncompetitive inhibitor of the monophenolase reaction. mdpi.comdoaj.org For the diphenolase reaction, Butein acts as a mixed-type inhibitor. mdpi.comdoaj.org Its inhibitory potency is comparable to or greater than that of kojic acid, a well-known tyrosinase inhibitor. mdpi.comdoaj.org

Table 3: Tyrosinase Inhibition Constants for this compound (Butein)

Activity Substrate Inhibition Type Inhibition Constant IC50 (μM) Source
Monophenolase L-Tyrosine Uncompetitive KI' = 9.95 ± 2.69 µM 10.88 ± 2.19 mdpi.comdoaj.org
Diphenolase L-DOPA Mixed KI = 3.30 ± 0.75 µM 15.20 ± 1.25 mdpi.comdoaj.org
Diphenolase L-DOPA Mixed KI' = 18.75 ± 5.15 µM 15.20 ± 1.25 mdpi.comdoaj.org
Reference
Kojic Acid (Monophenolase) L-Tyrosine N/A N/A 33.14 ± 5.03 mdpi.com
Kojic Acid (Diphenolase) L-DOPA N/A N/A 18.27 ± 3.42 mdpi.com

Enzyme Modulation and Receptor Binding Studies

This compound, commonly known as Butein, has been the subject of various studies to determine its interaction with key biological enzymes and receptors. These investigations have revealed its potential to modulate specific pathways involved in metabolism and cellular signaling.

Butein has demonstrated inhibitory activity against key digestive enzymes involved in the metabolism of lipids and carbohydrates. researchgate.net Research into its mechanisms of action shows that it can effectively inhibit pancreatic lipase (B570770) and α-glucosidase. researchgate.net The inhibition of pancreatic lipase is crucial for controlling the absorption of dietary fats, while the inhibition of α-glucosidase and α-amylase can help manage postprandial hyperglycemia by delaying carbohydrate digestion. nih.gov

Kinetic and spectroscopic analyses have been employed to understand the nature of these interactions. For instance, studies indicate that Butein can bind to these enzymes, causing conformational changes that lead to a reduction in their catalytic activity. researchgate.net

EnzymeInhibitory EffectReported IC₅₀ ValueMechanism of Inhibition
Pancreatic LipaseInhibits lipid metabolismData specific to IC₅₀ values were not detailed in the provided search results.Binds to the enzyme, inducing conformational changes. researchgate.net
α-GlucosidaseInhibits carbohydrate metabolismData specific to IC₅₀ values were not detailed in the provided search results.Acts as a reversible, uncompetitive inhibitor. researchgate.net
α-AmylaseInhibits carbohydrate metabolismData specific to IC₅₀ values were not detailed in the provided search results.Chalcones, as a class, are known to inhibit this enzyme. nih.gov

Butein has been identified as a compound that interacts directly with estrogen receptor alpha (ERα), a key target in the treatment of approximately 70% of breast cancers. nih.gov Molecular docking studies have shown that Butein binds to a specific pocket within the ERα protein. nih.gov This interaction does not merely block the receptor but actively promotes the proteasome-mediated degradation of ERα. nih.gov By inducing the downregulation of the ERα protein, Butein effectively diminishes estrogen-driven signaling pathways that are critical for the proliferation of ER-positive breast cancer cells. nih.gov This mechanism of action suggests Butein is a potential agent for diminishing ERα signaling, representing a novel strategy for treating ERα-positive breast cancer. nih.gov

The available research did not provide information regarding the interaction or binding of this compound with the benzodiazepine (B76468) binding sites (BDZ-bs) of the GABAA receptor.

Immunomodulatory Effects on Immune Cells

Butein exerts significant immunomodulatory and anti-neuroinflammatory effects by influencing the behavior of various immune cells. nih.gov In microglial cells, which are the primary immune cells of the central nervous system, Butein has been shown to suppress the production of pro-inflammatory enzymes and mediators induced by lipopolysaccharide (LPS). nih.gov Specifically, it inhibits the production and mRNA expression of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov

Furthermore, Butein's anti-inflammatory action extends to other immune cells, such as neutrophils. It has been found to suppress the adhesion of neutrophils to endothelial cells. nih.gov This is a critical step in the inflammatory cascade, as the accumulation of leukocytes in tissues contributes to inflammation-mediated damage. The mechanism behind this effect involves preventing the up-regulation of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells and inhibiting the function of adhesion molecules on the surface of leukocytes. nih.gov

Immune Cell TypeObserved EffectMechanism
BV2 MicrogliaSuppression of pro-inflammatory mediators (NO, PGE2) and cytokines (TNF-α, IL-6, IL-1β). nih.govInhibition of NF-κB signaling pathway; upregulation of Nrf2/ARE-mediated HO1 expression. nih.gov
NeutrophilsSuppressed adhesion to human umbilical vein endothelial cells. nih.govInhibition of leukocyte surface adhesion molecule function. nih.gov
MacrophagesSuppression of RANKL-induced differentiation to osteoclasts. nih.govInhibition of the NF-κB activation pathway. nih.gov

Structure Activity Relationship Sar Studies of 4 ,3,4 Trihydroxychalcone and Its Analogues

Elucidation of Key Pharmacophores for Diverse Biological Efficacy

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For chalcones, several key pharmacophoric features have been identified that are critical for their diverse biological activities.

The foundational pharmacophore of the chalcone (B49325) family is the 1,3-diaryl-2-propen-1-one backbone. nih.gov This includes the two aromatic rings and the α,β-unsaturated carbonyl bridge. nih.gov This ketoethylenic moiety (–CO–CH=CH–) is a reactive system that plays a significant role in the molecule's interaction with biological targets. nih.govnih.gov

Hydroxyl (-OH) groups are a dominant feature in the SAR of bioactive chalcones. Their presence, number, and position on both aromatic rings are critical determinants of efficacy. academicjournals.org For instance, hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with enzyme active sites. They also contribute significantly to the antioxidant properties of chalcones by scavenging free radicals.

The arrangement of these features creates a specific three-dimensional pattern that is recognized by biological receptors. For example, in tubulin inhibition, a pharmacophore model (AHHRR) consisting of one hydrogen-bond acceptor, two hydrophobic groups, and two aromatic rings has been proposed for chalcone derivatives. researchgate.net The spatial relationship between the aromatic rings and the flexible enone linker allows the molecule to adopt conformations suitable for binding to various biological targets.

Impact of Hydroxylation Patterns on Bioactivity (e.g., position of hydroxyl groups)

The hydroxylation pattern on the chalcone scaffold is arguably one of the most influential factors determining the type and potency of its biological activity. The position and number of hydroxyl groups on rings A and B can drastically alter a compound's antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.

For antioxidant activity, specific hydroxylation patterns are known to be particularly effective. Research has shown that the antioxidant activity for chalcones with hydroxyl groups on ring B increases in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. mdpi.com The 3,4-dihydroxy substitution on ring B, as seen in 4',3,4-Trihydroxychalcone, is considered one of the best combinations for high antioxidant activity. mdpi.com The presence of a 4'-hydroxyl group on the A-ring is also frequently associated with enhanced potency. nih.gov Studies on 2',4',4-trihydroxychalcone have highlighted the importance of a hydroxyl group at the 4-position for inhibitory activity related to inflammation. mdpi.com

In terms of bacteriostatic activity, the presence of free hydroxyl groups on both rings is beneficial. scielo.br For activity against Staphylococcus aureus, introducing a hydroxyl group at the 4- or 4'-position enhances the bioactivity of 2'-hydroxychalcone (B22705). scielo.brsemanticscholar.org However, the effect can be species-dependent; for instance, a hydroxyl group at the 4-position in 2',4',4-trihydroxychalcone, which is active against S. aureus, was found to annul the activity against Escherichia coli. semanticscholar.org

For estrogenic activity, a 4'-hydroxy group on ring B is a critical determinant. ebm-journal.org Studies comparing various hydroxychalcones revealed that 4,4'-dihydroxychalcone (B1168472) and 2',4,4'-trihydroxychalcone (isoliquiritigenin) display substantial estrogenic activity, while 4-hydroxychalcone (B181621) is apparently inactive. ebm-journal.org This underscores the crucial role of the B-ring's 4-position hydroxyl group.

The table below summarizes the effect of hydroxylation patterns on various biological activities.

Compound/Substitution PatternBiological ActivityKey FindingReference
3,4-dihydroxy on Ring B AntioxidantConsidered the best combination for high antioxidant activity. mdpi.com
4'-hydroxy on Ring A Xanthine Oxidase InhibitionIncreases inhibitory potency. nih.gov
4-hydroxy and 4'-hydroxy Bacteriostatic (S. aureus)Enhances the bioactivity of 2'-hydroxychalcone. scielo.brsemanticscholar.org
2',4,4'-Trihydroxychalcone EstrogenicExhibits substantial estrogenic activity. ebm-journal.org
2',4',4'-Trihydroxychalcone Anti-inflammatoryDecreases levels of ICAM-1 and VCAM-1. mdpi.com
2',4',2-Trihydroxychalcone Bacteriostatic (S. aureus)Shows high inhibitory action. scielo.br

Role of Aromatic Ring Substitutions (e.g., methoxy (B1213986), aminoalkyl, halogens)

Besides hydroxylation, the introduction of other functional groups onto the aromatic rings of the chalcone scaffold serves as a key strategy for modulating biological activity. Substituents like methoxy, aminoalkyl, and halogen groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Methoxy Groups (-OCH₃): Methoxy groups are common substituents in natural and synthetic chalcones. researchgate.net Their presence and position can significantly impact cytotoxicity and anti-inflammatory activity. nih.gov For instance, a structure-activity relationship study of derivatives of 3-hydroxy-4,3′,4′,5′-tetramethoxychalcone revealed potent NF-κB inhibitory activities at low micromolar concentrations. mdpi.comresearchgate.net In some cases, methoxylation of a hydroxyl group can reduce or eliminate certain activities, such as estrogenic activity, compared to the parent hydroxylated compound. ebm-journal.org However, in other contexts, such as the development of anticancer agents, the number and position of methoxy groups play a crucial role in cytotoxicity. nih.gov For example, a 3',4',5'-trimethoxy substitution on ring A was found to be a favorable component for increasing cytotoxicity against lung cancer cells. researchgate.net

Aminoalkyl Groups (-R-NH₂): The introduction of aminoalkyl chains has been explored to create hybrid molecules with combined properties. Aminoalkyl-substituted 3,4,4′-trihydroxychalcone derivatives have been designed as compounds with both antioxidant and anticancer properties. mdpi.com These substitutions can improve the water solubility and pharmacokinetic profile of the chalcone scaffold.

Halogen Groups (-F, -Cl, -Br): Halogen atoms are often incorporated into drug candidates to enhance their biological activity. Halogenation can increase a molecule's lipophilicity, facilitating its passage through cell membranes. Studies have shown that chalcones substituted with halogens on the aromatic rings can exhibit potent anticancer activity. nih.gov For example, chalcones with a methoxy substituent on the A-ring and a 4-bromine substituent on the B-ring have proven to be effective inhibitors of nitric oxide production. mdpi.com A series of 4′-fluoro-2′-hydroxychalcones has also been synthesized and evaluated for antioxidant and anti-inflammatory properties. mdpi.com

The following table details the impact of various substitutions on chalcone bioactivity.

Substitution TypeExample Compound/ClassEffect on BioactivityReference
Methoxy 3-hydroxy-4,3′,4′,5′-tetramethoxychalconePotent NF-κB inhibition and anticancer properties. mdpi.comresearchgate.net
Methoxy 2′-hydroxy-4-methoxychalconeAttenuates NO, iNOS, and COX-2 levels. mdpi.com
Aminoalkyl Aminoalkyl-substituted 3,4,4′-trihydroxychalconeDesigned for combined antioxidant and anticancer properties. mdpi.com
Halogen (Fluorine) 4′-fluoro-2′-hydroxychalconesShow antioxidant and anti-inflammatory activities. mdpi.com
Halogen (Bromine) 4-bromo-substituted chalcone (with methoxy on ring A)Effective inhibition of nitric oxide production. mdpi.com

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of a chalcone molecule is a critical factor that governs its interaction with biological targets. leidenuniv.nl Chalcones can exist as two geometric isomers, cis and trans, with the trans isomer being the more thermodynamically stable and predominant form. nih.gov Further conformational flexibility arises from the rotation around the single bonds of the propenone linker, leading to s-cis and s-trans conformers. acs.org

Theoretical studies on 2'-hydroxychalcone indicate that the s-cis conformer is significantly more stable (by 5.6 kcal/mol) than the s-trans conformer. acs.org The s-cis conformer is nearly planar, a feature stabilized by an intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen. This planarity is often considered important for bioactivity. In contrast, the s-trans conformer is forced into a non-planar shape due to steric hindrance. acs.org

The ability of a chalcone to adopt a specific low-energy, "bioactive" conformation is essential for its biological function. This conformation dictates how well the molecule fits into the binding site of a target protein. The presence of substituents can influence the preferred conformation. For example, hydroxyl groups can form intramolecular hydrogen bonds that restrict conformational freedom and favor a planar structure, which can enhance binding affinity to a target. acs.org Conformational analysis is therefore a key component in understanding SAR, as the biological activity of a series of compounds often correlates with their ability to adopt a particular spatial arrangement. leidenuniv.nl

Computational Approaches in SAR Prediction (e.g., QSAR, Molecular Docking)

Computational methods are powerful tools in modern drug discovery and are extensively used to study the SAR of chalcones. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent techniques that provide valuable insights into how a molecule's structure relates to its biological function. cmu.ac.th

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org For chalcone derivatives, QSAR models have been developed to predict various activities, including anticancer effects. cmu.ac.th These models use calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) to build a mathematical equation that can predict the activity of new, unsynthesized compounds. For example, a QSAR study on chlorochalcone (B8783882) derivatives against breast cancer cells identified key descriptors like charge on specific carbon atoms, the energy of the lowest unoccupied molecular orbital (LUMO), and the logarithm of the partition coefficient (Log P) as being crucial for activity. cmu.ac.th Such models provide valuable guidance for designing new derivatives with potentially higher potency. frontiersin.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. researchgate.netfrontiersin.org This method helps to visualize and understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the chalcone and the active site of a protein. researchgate.net For a series of chalcone derivatives designed as tubulin inhibitors, docking studies revealed crucial hydrogen bond interactions with specific amino acid residues (Gln11, Asn101, Thr145) in the tubulin active site. researchgate.net These insights are instrumental in explaining the observed SAR and in the rational design of more potent inhibitors. nih.gov

Furthermore, theoretical calculations like molecular orbital analysis and the computation of bond dissociation enthalpies have been used to understand the antioxidant mechanism of hydroxychalcones. These studies show that the position of hydroxyl groups significantly influences the molecule's electronic properties and its ease of donating a hydrogen atom to scavenge radicals, which directly correlates with antioxidant activity.

Synthetic Strategies and Analog Development of 4 ,3,4 Trihydroxychalcone

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of traditional organic chemistry, offering a powerful approach for creating complex molecules like 4',3,4-trihydroxychalcone. mdpi.com This methodology is particularly advantageous for producing natural products, which often feature multiple stereocenters that are challenging to control with purely chemical methods. nih.gov Enzymes, as natural catalysts, provide exceptional regio- and stereoselectivity under mild reaction conditions. mdpi.comnih.gov

The application of chemoenzymatic strategies can overcome significant synthetic hurdles in chalcone (B49325) synthesis. For instance, enzymes can be used for selective C-H functionalization, such as hydroxylation, on the chalcone scaffold. nih.gov This is exemplified by the use of cytochrome P450 monooxygenases, which can introduce hydroxyl groups at specific positions on a polycyclic structure, a transformation that is often difficult to achieve with conventional reagents. nih.gov

Furthermore, chemoenzymatic cascades, where multiple enzymatic reactions occur in a single pot, enhance synthetic efficiency. nih.gov These can be integrated with chemical steps to build the chalcone backbone, followed by enzymatic modifications to introduce the desired hydroxyl groups. nih.gov The development of novel enzymes and the engineering of existing ones continue to broaden the scope of chemoenzymatic synthesis, making it an increasingly viable and sustainable method for producing complex chalcones. mdpi.comnih.gov

Total Synthesis of this compound and Related Chalcones

The total synthesis of this compound and its analogs is crucial for providing sufficient material for biological evaluation and for enabling the creation of novel structures not found in nature.

The Claisen-Schmidt condensation is the most common and direct method for synthesizing chalcones. nih.govresearchgate.net This base- or acid-catalyzed reaction involves the aldol (B89426) condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.govresearchgate.net For the synthesis of this compound, this would typically involve the reaction of 4-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde).

The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent like ethanol. researchgate.netscielo.br The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones.

Several variations and improvements on the classical Claisen-Schmidt condensation have been developed to enhance yields and simplify procedures. These include the use of solid-phase synthesis techniques, which can facilitate product purification, and the application of different catalysts such as solid NaOH in grinding techniques for solvent-free conditions. researchgate.netrasayanjournal.co.in Microwave and ultrasound irradiation have also been employed to accelerate reaction rates. nih.gov

A significant challenge in the synthesis of polyhydroxylated chalcones is the potential for unwanted side reactions due to the acidic nature of the phenolic hydroxyl groups in the presence of a strong base. wmich.edu This can lead to deprotonation of the hydroxyl groups and subsequent side reactions, lowering the yield of the desired product. wmich.edu To circumvent this, protecting groups are often employed to temporarily block the hydroxyl functionalities during the condensation reaction.

Optimizing the synthesis of this compound is essential for both laboratory-scale research and potential industrial production. Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and reaction time. whiterose.ac.uk

Catalyst and Reaction Conditions: The selection of the base is critical. While NaOH and KOH are common, other bases like barium hydroxide (Ba(OH)₂) have also been used. nih.gov The concentration of the base and the reaction temperature can significantly impact the outcome, with lower temperatures often favored to minimize side reactions. For instance, one approach to synthesizing a related compound, 2',4,4'-trihydroxychalcone (isoliquiritigenin), involved a Claisen-Schmidt condensation at room temperature, which was followed by demethylation, achieving a total yield of 85% and a purity of over 96%. google.com

Purification: Purification of the final product is crucial to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent, such as ethanol, is a common method to obtain pure chalcones. google.com Column chromatography is another effective purification technique. The purity of the synthesized chalcone is typically verified using techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Design of Experiments (DoE): A systematic approach to optimization often involves Design of Experiments (DoE). whiterose.ac.uk This statistical methodology allows for the simultaneous variation of multiple reaction parameters to identify the optimal conditions for yield and purity in a more efficient manner than the traditional one-factor-at-a-time (OFAT) approach. whiterose.ac.uk

Design and Synthesis of Novel this compound Analogs

The development of novel analogs of this compound is driven by the desire to improve its biological activity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new analogs. nih.gov SAR data provides insights into which structural features of the chalcone molecule are essential for its biological effects. For example, studies have shown that the number and position of hydroxyl groups on both aromatic rings are critical for the antioxidant and enzyme-inhibitory activities of chalcones. mdpi.comacademicjournals.org

The 3,4-dihydroxy (catechol) moiety on the B-ring is often associated with potent antioxidant activity. mdpi.com By systematically modifying the substitution pattern on both the A and B rings and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive SAR profile. This knowledge is then used to design new molecules with predicted enhanced activity. For instance, if a particular hydroxyl group position is found to be crucial, new analogs will retain this feature while other parts of the molecule are modified to improve other properties like solubility or cell permeability. mdpi.com

Computational methods, such as computer-assisted drug design (CADD), are increasingly used to support rational design. acs.org These methods can predict the binding of chalcone analogs to target enzymes and help prioritize which compounds to synthesize. nih.gov

Combinatorial chemistry provides a powerful platform for rapidly generating large libraries of diverse chalcone analogs. nih.govnih.gov This high-throughput approach allows for the systematic exploration of a wide range of substituents on the chalcone scaffold.

In a typical combinatorial synthesis of a chalcone library, a set of differently substituted acetophenones is reacted with a set of various aromatic aldehydes in a parallel fashion. nih.govnih.gov This creates a matrix of chalcone products, where each compound has a unique combination of substituents. These libraries can then be screened for biological activity, and the "hits" can be identified. nih.govnih.gov

Positional scanning is a deconvolution strategy used with combinatorial libraries to identify the most active individual compounds without needing to synthesize and test every single one. nih.govnih.gov Sub-libraries are created where one of the starting materials (either the acetophenone or the aldehyde) is kept constant while the other is a mixture. nih.gov By identifying the most active sub-libraries, the most promising individual components can be deduced and then synthesized for further testing. nih.govnih.gov

Both solution-phase and solid-phase synthesis techniques have been adapted for the combinatorial generation of chalcone libraries. acs.orgasianpubs.org Solid-phase synthesis, where one of the reactants is attached to a resin, can simplify the purification process, as excess reagents and byproducts can be washed away. researchgate.netacs.org

Scalability Considerations for Research and Pre-clinical Development

The transition from laboratory-scale synthesis to the production of this compound and its analogs in quantities sufficient for research and pre-clinical development presents significant scalability challenges. The demand for gram-to-kilogram scale quantities necessitates robust, efficient, and cost-effective synthetic protocols. Key considerations in scaling up production include reaction efficiency, purification methods, cost of starting materials, and the environmental impact of the process.

The classical and most widely used method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde. acs.org For this compound, this would typically involve 3,4-dihydroxybenzaldehyde and 4-hydroxyacetophenone, though protecting groups may be necessary for the hydroxyl functionalities to prevent side reactions. While straightforward for small-scale synthesis, traditional Claisen-Schmidt condensations often face issues when scaled up, such as long reaction times, unsatisfactory yields, and the need for extensive purification, often by column chromatography, which is not ideal for large-scale production. researchgate.netfrontiersin.org

To address these limitations, modern synthetic strategies focus on process optimization and green chemistry principles to enhance scalability. These advanced methods aim to increase yield, reduce reaction times, minimize waste, and simplify purification.

Key Strategies for Scalable Synthesis:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. frontiersin.org In chalcone synthesis, it offers several advantages over conventional heating, including rapid and uniform heating, significantly reduced reaction times, and often higher product yields. frontiersin.orgnih.gov These benefits make it a highly attractive option for mass production and scaling up. nih.gov

Solvent-Free and Mechanochemical Methods: Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental impact and production costs. nih.gov Solvent-free synthesis of chalcones, often achieved through mechanochemical techniques like grinding reactants together with a solid catalyst, has proven to be a simple, fast, and efficient alternative. frontiersin.orgrasayanjournal.co.in This approach is suitable for industrial applications as it can shorten reaction times and reduce the consumption of costly catalysts. frontiersin.org

Flow Chemistry: The use of continuous flow reactors represents a significant advancement for industrial-scale chemical production. In a flow system, reactants are continuously pumped through a reactor where the reaction occurs, allowing for excellent control over reaction parameters such as temperature, pressure, and reaction time. This leads to higher consistency, yield, and purity of the final product. Procedures for multigram-scale synthesis of chalcones using flow microwave technology have been reported. acs.org

Development of Novel Catalysts: Research into catalysis for the Claisen-Schmidt condensation has yielded more efficient and environmentally benign options. While traditional methods use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) , newer approaches utilize solid-supported catalysts. These can include silica-sulfuric acid researchgate.net, polymer-supported catalysts researchgate.net, or nanocatalysts nih.gov. Such catalysts are often more stable, reusable, and lead to fewer side products, simplifying the purification process. nih.gov

The successful development of a scalable synthesis protocol is essential for advancing this compound and its analogs through the pre-clinical pipeline. The ability to produce sufficient quantities of high-purity compounds is a prerequisite for comprehensive toxicological and efficacy studies required for further development. nih.gov

Interactive Data Table: Comparison of Synthetic Methods for Chalcone Synthesis

Synthetic MethodTypical CatalystReaction TimeKey Advantages for ScalabilityKey Disadvantages/Challenges
Conventional Heating NaOH, KOHUp to 24 hours frontiersin.orgWell-established, simple setupLong reaction times, often low yields, energy-intensive, difficult purification researchgate.netfrontiersin.org
Microwave-Assisted NaOH, KOH, solid acids/basesMinutes to hours frontiersin.orgRapid, high yields, uniform heating, suitable for mass production nih.govRequires specialized equipment, potential for localized overheating
Solvent-Free (Grinding) Solid NaOH, other solid bases15-30 minutes rasayanjournal.co.inEnvironmentally friendly, fast, efficient, reduces waste and cost frontiersin.orgrasayanjournal.co.inMay not be suitable for all substrates, potential for incomplete reaction
Flow Chemistry Various, often heterogeneousContinuousHigh consistency, high yield and purity, excellent process control High initial investment in equipment, requires process-specific optimization

Advanced Analytical Methodologies in Research on 4 ,3,4 Trihydroxychalcone

Spectroscopic Techniques for Structural Elucidation of Metabolites and Analogs

Spectroscopic methods are indispensable for determining the precise atomic and molecular structure of 4',3,4-trihydroxychalcone and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its analogs. semanticscholar.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. semanticscholar.orghyphadiscovery.com

1D NMR:

¹H NMR (Proton NMR): This experiment provides information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum reveals distinct signals for each proton, with their chemical shifts (δ) indicating the electronic environment and coupling constants (J) revealing neighboring proton relationships.

¹³C NMR (Carbon-13 NMR): This technique maps the carbon skeleton of the molecule. spectrabase.com The chemical shifts of the carbon atoms in the ¹³C NMR spectrum are indicative of their hybridization and the nature of attached atoms.

2D NMR: 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. hyphadiscovery.com

COSY: Identifies proton-proton couplings, helping to piece together fragments of the molecule. hyphadiscovery.com

HSQC: Correlates directly bonded carbon and hydrogen atoms. semanticscholar.orghyphadiscovery.com

These NMR techniques are vital for confirming the identity of synthesized this compound and for identifying the structures of its metabolites formed in biological systems. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy and sensitivity. techscience.comwaters.com This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the calculation of the precise molecular weight.

For this compound, HRMS can confirm its molecular formula (C₁₅H₁₂O₄). nih.gov In metabolic studies, HRMS is instrumental in identifying potential metabolites by detecting mass shifts corresponding to biochemical transformations such as hydroxylation, methylation, or conjugation. researchgate.net Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often coupled with HRMS to analyze a wide range of compounds. researchgate.netnih.gov MALDI-TOF (Time-of-Flight) MS, in particular, has been noted for its utility in analyzing chalcones and their derivatives. researchgate.netthegoodscentscompany.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.comjasco-global.com The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. mdpi.com

In the analysis of this compound, the FTIR spectrum would typically show characteristic absorption bands for:

O-H stretching: From the hydroxyl groups.

C=O stretching: From the α,β-unsaturated ketone.

C=C stretching: From the aromatic rings and the enone system.

C-O stretching: From the phenol (B47542) groups.

FTIR is a valuable and rapid method for confirming the presence of key functional groups and for monitoring chemical reactions involving this compound. youtube.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgcreative-proteomics.com While this compound itself is not chiral, its derivatives or metabolites could be. Furthermore, CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins and can be used to study the binding interactions between this compound and chiral biological macromolecules like proteins and nucleic acids. mit.edu Any induced chirality upon binding can be detected, providing insights into the conformational changes of the biomolecule and the nature of the binding site.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. uwc.ac.za This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the precise positions of all atoms in the molecule can be determined.

For this compound and its analogs, a successful X-ray crystal structure analysis would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. dntb.gov.ua This information is invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state. scispace.comresearchgate.net

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from natural sources or synthetic reaction mixtures and for assessing its purity. cuni.cznih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Commonly used chromatographic techniques include:

Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of reactions and for preliminary purity checks. sgkgdcvinukonda.ac.inccamp.res.in It operates on the principle of adsorption chromatography, where compounds are separated based on their affinity for the solid stationary phase (e.g., silica (B1680970) gel) and the mobile phase. nih.gov

Column Chromatography: A preparative technique used to purify larger quantities of a compound. sgkgdcvinukonda.ac.in The mixture is applied to the top of a column packed with a stationary phase, and the components are eluted with a solvent (mobile phase), separating based on their polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): A highly efficient and versatile technique for both analytical and preparative separations. researchgate.net It utilizes high pressure to force the solvent through a column with a smaller particle size, resulting in high resolution and rapid separation times. nih.gov Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is frequently used for the analysis of flavonoids like chalcones.

These chromatographic methods are crucial for obtaining pure samples of this compound, which are necessary for accurate spectroscopic analysis and biological testing.

Compound Names Mentioned in the Article

Compound Name
This compound
Isoliquiritigenin (B1662430)
2',4',4-Trihydroxychalcone

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chalcones due to its high resolution and sensitivity. In the study of chalcones and related flavonoids, Reverse-Phase HPLC (RP-HPLC) is the most common modality.

A typical RP-HPLC method for the analysis of chalcones involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with a small percentage of acid (such as formic acid or phosphoric acid) to improve peak shape and resolution. ajrconline.orgptfarm.pl Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to effectively separate compounds with a range of polarities. ajrconline.org

For instance, a validated HPLC method for the quantitative analysis of 4,5,4'-trihydroxychalcone, a close isomer of the target compound, has been reported. nih.govscispace.com This method utilized a C18 column and a gradient elution, demonstrating the applicability of HPLC for the precise quantification of trihydroxychalcones. nih.govscispace.com The validation of such methods typically includes assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.pl

Table 1: Illustrative HPLC Parameters for Chalcone (B49325) Analysis

Parameter Example Value/Condition Reference
Column C18 (e.g., 250 x 4.6 mm, 5 µm) usd.ac.id
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water ajrconline.org
Elution Gradient ajrconline.org
Flow Rate 1.0 mL/min usd.ac.id
Detection UV-Vis Diode Array Detector (DAD) ptfarm.pl
Wavelength ~370 nm researchgate.net
Injection Volume 20 µL researchgate.net

This table presents a compilation of typical parameters from various studies on chalcone analysis and does not represent a single, specific analysis of this compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the stationary phase (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. waters.com When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for both the identification and quantification of compounds in complex mixtures. waters.com

UPLC-MS/MS is particularly valuable for analyzing biological samples, where the concentration of the analyte may be very low and the matrix is complex. nih.gov The high selectivity of MS/MS, which involves monitoring a specific precursor-to-product ion transition, allows for the accurate quantification of the target compound even in the presence of interfering substances. rsc.org

While a specific UPLC-MS/MS method for this compound in biological matrices was not found, methods for other flavonoids, such as cirsimarin (B190802) in rat plasma, have been developed and validated. dndi.org These methods typically involve a simple protein precipitation step for sample preparation, followed by analysis using a UPLC system coupled to a triple quadrupole mass spectrometer. dndi.org

Table 2: Representative UPLC-MS/MS Parameters for Flavonoid Quantification in Plasma

Parameter Example Value/Condition Reference
Column C18 (e.g., 2.1 x 100 mm, <2 µm) nih.gov
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water wikipedia.org
Elution Gradient rsc.org
Flow Rate 0.3 - 0.5 mL/min rsc.org
Ionization Mode Electrospray Ionization (ESI), Positive or Negative wikipedia.org
MS Detection Multiple Reaction Monitoring (MRM) wikipedia.org
Sample Preparation Protein Precipitation with Acetonitrile dndi.org

This table is a composite of typical parameters from studies on flavonoid analysis in plasma and serves as an illustrative example.

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not use a solid support matrix. nih.gov This technique is particularly well-suited for the preparative-scale separation and purification of natural products, including chalcones, from crude extracts. researchgate.netnih.gov The separation is based on the differential partitioning of the components of a mixture between two immiscible liquid phases. nih.gov

High-speed CCC (HSCCC) is a widely used variant of this technique. researchgate.netnih.gov The selection of an appropriate two-phase solvent system is crucial for a successful separation. nih.gov The HEMWat (hexane-ethyl acetate-methanol-water) solvent system is a versatile and commonly employed system for the separation of flavonoids. nih.gov

For example, HSCCC has been successfully used to isolate achyrobichalcone from Achyrocline satureioides in a two-step process using different ratios of a hexane-ethyl acetate-methanol-water solvent system. researchgate.net Similarly, liquiritigenin (B1674857) and isoliquiritigenin have been separated from Glycyrrhiza uralensis using a one-step HSCCC method. nih.gov

Table 3: Example of Solvent Systems for CCC Purification of Chalcones

Compound Solvent System (v/v) Reference
Achyrobichalcone Hexane-ethyl acetate-methanol-water (0.8:1:0.8:1) and (0.9:0.9:0.8:1) researchgate.net
Liquiritigenin and Isoliquiritigenin n-hexane-ethyl acetate-methanol-acetonitrile-water (2:2:1:0.6:2) nih.gov
Kaempferol Ethyl acetate-n-butanol-water (containing 3% acetic acid) (1:4:4) mdpi.com

This table provides examples of solvent systems used for the purification of various chalcones and related flavonoids via CCC.

Quantitative Analysis in Biological Matrices (e.g., animal plasma, tissues)

The quantitative analysis of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. This typically involves the use of a validated bioanalytical method, most commonly UPLC-MS/MS, due to its high sensitivity and selectivity. dndi.org

The process generally begins with the extraction of the analyte from the biological matrix. For plasma samples, protein precipitation with an organic solvent like acetonitrile or methanol (B129727) is a common and straightforward approach. researchgate.netdndi.org For tissue samples, homogenization followed by extraction is necessary. nih.gov

A validated bioanalytical method for the estimation of the chalcone xanthohumol (B1683332) in rat plasma has been established using RP-HPLC. researchgate.net The method involved protein precipitation for sample extraction and demonstrated good linearity, accuracy, and precision. researchgate.net Another study detailed the development and validation of a UPLC-MS/MS method for the quantification of cirsimarin in rat plasma, which was successfully applied to a pharmacokinetic study. dndi.org The method showed excellent recovery and minimal matrix effects. dndi.org

Bioanalytical Method Validation for Research Applications

For research applications, the validation of a bioanalytical method ensures that the data generated are reliable and reproducible. The validation process involves demonstrating the method's performance with respect to several key parameters, as outlined by regulatory agencies. nih.govresearchgate.net

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ajrconline.org

Accuracy: The closeness of the measured concentration to the true concentration. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed as intra-day and inter-day precision. researchgate.net

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

Recovery: The efficiency of the extraction procedure. researchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). researchgate.net

Studies on the bioanalytical method validation for various flavonoids, such as fisetin (B1672732) and quercetin, in rat plasma provide excellent examples of the procedures and acceptance criteria for these parameters. benthamdirect.com

Advanced Mass Spectrometry Techniques (e.g., MALDI-TOF MS for specific applications)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of a wide range of molecules, including flavonoids. nih.gov In a typical MALDI-TOF MS experiment, the analyte is co-crystallized with a matrix material, and a laser is used to desorb and ionize the analyte molecules. nih.gov The time it takes for the ions to travel through a flight tube to the detector is used to determine their mass-to-charge ratio.

While ESI-MS is more commonly coupled with liquid chromatography for quantitative analysis, MALDI-TOF MS has specific applications in flavonoid research. It can be used for the rapid screening and identification of flavonoids in complex mixtures, such as plant extracts. researchgate.netnih.gov One study demonstrated the use of TLC-MALDI-TOF-MS for the identification of flavonoid compounds, where the separation by TLC was followed by direct analysis of the spots by MALDI-TOF MS. researchgate.netnih.gov

Interestingly, a study on a related compound, isoliquiritigenin (4,2',4'-trihydroxychalcone), showed its utility as a matrix for the MALDI-TOF MS analysis of neutral oligosaccharides. This highlights a unique application of a chalcone within the mass spectrometry technique itself.

Pre Clinical Pharmacological Investigations of 4 ,3,4 Trihydroxychalcone

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The study of how a compound is processed by a living organism is fundamental to preclinical research. omicsonline.org For chalcones, including various trihydroxy-substituted isomers, animal models provide essential data on their pharmacokinetic profiles. omicsonline.orgiapchem.org While direct and comprehensive ADME data for 4',3,4-trihydroxychalcone is limited, studies on closely related isomers such as 2',3,4-trihydroxychalcone (B192578) and isoliquiritigenin (B1662430) (2',4',4-trihydroxychalcone) offer valuable predictive insights.

Intestinal Permeability Studies (e.g., Caco-2 models)

The Caco-2 cell line, derived from a human colorectal carcinoma, is a well-established in vitro model for predicting the intestinal absorption of compounds in humans. evotec.comnih.gov When cultured, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. evotec.com By assessing the transport of a substance from the apical (intestinal lumen) side to the basolateral (blood) side, researchers can estimate its permeability and absorption mechanism. plos.org

While specific Caco-2 permeability data for this compound is not prominently available, studies on other flavonoids provide a framework for its expected behavior. For instance, the permeability of 4'-bromoflavone (B15486) was determined to occur at a moderate rate via passive diffusion in the Caco-2 model, with no evidence of active transport or efflux. researchgate.net Similarly, research on rosemary extract polyphenols showed that most compounds were scarcely absorbed, with passive diffusion being the primary mechanism. plos.org Given the structural similarities, it is plausible that this compound would also exhibit absorption primarily through passive diffusion, though its specific permeability rate requires direct experimental confirmation.

Tissue Distribution and Accumulation in Animals

Understanding where a compound travels and accumulates in the body is crucial for identifying target organs. plos.org Studies on the related compound isoliquiritigenin (2',4',4-trihydroxychalcone) in mice provide a valuable reference for the potential tissue distribution of trihydroxychalcones. tandfonline.comtandfonline.com Following administration, isoliquiritigenin was found to be widely distributed throughout the body. tandfonline.com

A study in mice at a dose of 20 mg/kg showed that the highest concentrations (AUC) of isoliquiritigenin were found in the liver and kidney, followed by the heart, spleen, and lung. tandfonline.com This indicates that the liver and kidneys are major sites for the distribution of this chalcone (B49325). tandfonline.comtandfonline.com The plasma protein binding for isoliquiritigenin in rats was determined to be 43.72%, which influences its distribution kinetics. tandfonline.comtandfonline.com

Table 1: Tissue Distribution of Isoliquiritigenin (2',4',4-Trihydroxychalcone) in Mice (Data sourced from a non-compartment model analysis following intravenous administration)

TissueAUC (μg/g*h)Cmax (μg/g)Tmax (h)t1/2λ (h)
Liver 18.23 ± 2.1113.90 ± 1.290.53.09 ± 0.32
Kidney 15.54 ± 1.8311.23 ± 1.110.51.89 ± 0.21
Heart 10.12 ± 1.157.98 ± 0.870.52.54 ± 0.28
Spleen 8.76 ± 0.995.43 ± 0.561.04.51 ± 0.47
Lung 7.99 ± 0.854.56 ± 0.490.51.55 ± 0.17
Fat 6.54 ± 0.733.98 ± 0.411.02.11 ± 0.23
Muscle 5.87 ± 0.613.01 ± 0.332.03.87 ± 0.41
Brain 4.32 ± 0.472.11 ± 0.241.02.89 ± 0.30
Source: Adapted from research by Guo et al., 2014. tandfonline.com

Metabolic Pathways and metabolite Identification in Animal Systems

Metabolism, primarily in the liver, transforms compounds into metabolites that can be more easily excreted. omicsonline.org Research on chalcones structurally similar to this compound has identified key metabolic pathways. Studies in bile-duct-cannulated rats showed that both butein (B1668091) (2',3,4,4'-tetrahydroxychalcone) and 2',3,4-trihydroxychalcone undergo O-methylation. researchgate.net The resulting 3-O-methyl ethers were then excreted as conjugated forms. researchgate.net Isoliquiritigenin (2',4',4-trihydroxychalcone) is known to undergo phase II biotransformation in the liver, leading to the production of glucuronidated metabolites. mdpi.com This suggests that methylation and glucuronidation are likely metabolic pathways for this compound as well.

Elimination Routes in Animal Models

The final step in the pharmacokinetic journey is excretion. For related chalcones, biliary excretion is a significant route. After parenteral administration of 2',4',4-trihydroxychalcone to cannulated rats, nearly 100% of the dose was excreted in the bile within 24 hours; after oral administration, this figure was approximately 45%. researchgate.net For butein, parenteral and oral administration led to 53% and 20% of the dose being excreted in bile, respectively. researchgate.net In non-cannulated rats, butein was eliminated in both urine (41% of the dose) and feces (56%). researchgate.net The elimination half-life for isoliquiritigenin in rats was found to be between 4.6 and 4.9 hours. tandfonline.comtandfonline.com

Target Identification and Validation at the Molecular and Cellular Level

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action. scispace.com For this compound and its isomers, various approaches have been employed to pinpoint their protein binding partners.

Proteomic Approaches (e.g., Target Fishing, Affinity Chromatography)

Modern drug discovery often employs computational and high-throughput methods like target fishing to predict the protein targets of small molecules. nih.govnih.gov These in silico techniques are complemented by experimental validation.

Virtual screening studies have identified 2',3',4'-trihydroxychalcone (B600758) as a ligand for the estrogen receptor (ER). ljmu.ac.uk Subsequent research confirmed that 2',3',4'-trihydroxychalcone acts as an estrogen receptor alpha (ERα) ligand, but it does not compete with estradiol (B170435) for the same binding site. researchgate.netbiorxiv.org Instead, it appears to act as a "reprogramming compound" or coligand, modulating the receptor's activity when estradiol is also bound. researchgate.netbiorxiv.org This unique mechanism was shown to alter ERα's regulation of genes and inhibit the proliferation of MCF-7 breast cancer cells. researchgate.net

In a different approach, small-molecule microarrays were used to identify 2,4,4'-trihydroxychalcone (B600757) (isoliquiritigenin) as a potent binder and inhibitor of tyrosinase, a key enzyme in melanin (B1238610) production. mit.edu This highlights that different trihydroxychalcone isomers can have distinct molecular targets.

Table 2: Identified Molecular Targets of Trihydroxychalcone Isomers

CompoundIdentified TargetMethod of IdentificationFinding
2',3',4'-Trihydroxychalcone Estrogen Receptor α (ERα)Virtual Screening, Transfection Assays, Cell Proliferation StudiesActs as a reprogramming coligand that modulates the activity of estradiol, leading to antiproliferative effects in breast cancer cells. ljmu.ac.ukresearchgate.net
2',4',4'-Trihydroxychalcone (Isoliquiritigenin) TyrosinaseSmall-Molecule Microarray ScreeningIdentified as a potent binder and inhibitor of the enzyme. mit.edu

Gene Expression Profiling (e.g., Transcriptomics)

Transcriptomic analysis, particularly through microarray studies, has been instrumental in elucidating the effects of this compound on gene expression. In human U2OS osteosarcoma cells expressing estrogen receptor alpha (ERα), treatment with a combination of this compound and estradiol (E2) resulted in a unique gene expression profile. escholarship.orgnih.gov This combination led to the identification of 824 genes that were not regulated by either E2 or this compound alone. nih.govresearchgate.net These have been termed "reprogrammed genes," highlighting a novel mechanism of action for this chalcone. nih.govresearchgate.net

The synergistic effect on gene regulation was observed for both reporter genes and endogenous genes. nih.govresearchgate.net For instance, the expression of KRT19 and NKG2E, known estradiol-induced genes, was synergistically increased with the combination treatment. escholarship.org Gene Ontology analysis revealed that the molecular pathways regulated by E2 alone were distinct from those regulated by the combination of this compound and E2. nih.gov

In contrast, studies on other trihydroxychalcone isomers, such as 2',4,4'-trihydroxychalcone, have shown different gene expression patterns. For example, 2',4,4'-trihydroxychalcone showed minimal to no activity in inducing AhR-responsive genes like CYP1A1, CYP1B1, and UGT1A1 in Caco2 colon cancer cells, unlike other isomers such as 2,2',4'- and 2,2',5'-trihydroxychalcones which were potent inducers. nih.govoup.com

Table 1: Gene Regulation by this compound in U2OS-ERα Cells This table is based on data from microarray analysis and qRT-PCR studies.

Gene CategoryDescriptionNumber of GenesExample GenesReference
Reprogrammed Genes Genes regulated only by the combination of 4',3,4-THC and E2.824Not specified nih.govresearchgate.net
Synergistic Genes Endogenous genes synergistically activated by the 4',3,4-THC/E2 combination.Not specifiedKRT19, NKG2E escholarship.orgnih.gov

Molecular Interaction Studies (e.g., SPR, ITC)

While specific Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data for this compound is not extensively detailed in the provided results, the broader context of molecular interaction studies suggests its utility. SPR is a powerful technique for real-time monitoring of biomolecular interactions, including those between small molecules and proteins, providing kinetic and affinity data. molecular-interactions.sinih.govharvard.edu It has been proposed as a method to further elucidate the interaction of this compound with estrogen receptors, particularly to investigate its binding to potential secondary sites on ERα.

Radioligand binding assays, a related technique, have been employed to study the interaction of this compound with estrogen receptors. nih.gov These studies revealed that this compound does not compete with estradiol for the primary binding site on ERα, suggesting a different mode of interaction than typical agonists or antagonists. nih.govresearchgate.net In fact, at certain concentrations, it was observed to increase the binding of [3H]-E2 to ERα. biorxiv.org

Mechanistic Studies in Cellular and Animal Models

Mechanistic studies in various cell and animal models have begun to unravel the complex pharmacological actions of this compound and its isomers.

The modulation of signal transduction pathways is a key aspect of the biological activity of chalcones. While specific data on this compound's effect on the Akt/NF-κB pathway is limited in the provided results, studies on related chalcones provide valuable insights. For instance, 2,2',4'-trihydroxychalcone (B1234636) has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway in A549 human lung cancer cells. spandidos-publications.com Butein (3,4,2',4'-tetrahydroxychalcone) has been reported to suppress NF-κB activity by inhibiting IKK, which in turn blocks the phosphorylation and degradation of IκBα. proquest.comnih.gov Isoliquiritigenin (2',4',4-trihydroxychalcone) has also been shown to inhibit the NF-κB pathway. frontiersin.org

In the context of this compound, its ability to block the proliferation of MCF-7 breast cancer cells is linked to preventing the E2-induced activation of the MAPK pathway and c-MYC transcription. nih.govresearchgate.net This indicates that its antiproliferative mechanism involves the modulation of key signaling pathways that control cell growth.

The inhibitory effects of various chalcones on different enzymes have been a subject of significant research. Studies on 2',4',4'-trihydroxychalcone have demonstrated its ability to inhibit digestive enzymes such as lipase (B570770), α-amylase, and sucrase in vitro. researchgate.netslovetres.si Another study on a series of hydroxychalcones found that 2',4',6'-trihydroxychalcone and its derivatives exhibited high inhibitory effects on tyrosinase. nih.gov Kinetic studies revealed that one of these derivatives acted as a competitive inhibitor of tyrosinase. nih.gov

While specific enzyme kinetic data for this compound is not detailed in the provided results, the general findings for structurally similar chalcones suggest that this class of compounds can act as enzyme inhibitors through various mechanisms, including competitive and noncompetitive inhibition. nih.gov

The interaction of this compound with nuclear receptors, particularly the estrogen receptor, is a primary focus of its pre-clinical investigation. It has been identified as a unique modulator of estrogen receptor alpha (ERα). escholarship.org Unlike typical agonists, this compound does not activate ERα on its own. escholarship.orgnih.gov It also does not act as a classical antagonist by blocking estradiol's effects. nih.gov Instead, it functions as a "reprogramming compound" or a co-agonist, synergizing with estradiol to activate ERα and regulate a distinct set of genes. escholarship.orgnih.govbiorxiv.org This suggests a novel mechanism where it may bind to a secondary site on the ERα ligand-binding domain, inducing a unique conformational change when estradiol is also bound. biorxiv.org

In U2OS osteosarcoma cells, this compound synergistically enhances the transcriptional activity of both ERα and ERβ in the presence of estradiol. biorxiv.org However, in MCF-7 breast cancer cells and the mouse uterus, it acts as an ERα antagonist, blocking the proliferative effects of estradiol. biorxiv.org This tissue-selective activity highlights its potential as a modulator with a favorable therapeutic profile.

Studies on other trihydroxychalcones have revealed different receptor interactions. For example, 2',4,4'-trihydroxychalcone (isoliquiritigenin) has been studied for its effects on the aryl hydrocarbon receptor (AhR), though this compound itself exhibited low to non-detectable AhR agonist activity. nih.govoup.com Another isomer, 2,2',4'-trihydroxychalcone, has been identified as an inhibitor of the Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of pro-inflammatory Th17 cells. mdpi.commdpi.com

Table 2: Receptor Interaction Profile of this compound

ReceptorInteraction TypeCellular ContextEffectReference
Estrogen Receptor α (ERα) Co-agonist / Reprogramming compoundU2OS Osteosarcoma CellsSynergistic activation with estradiol escholarship.orgnih.govbiorxiv.org
Estrogen Receptor α (ERα) AntagonistMCF-7 Breast Cancer Cells, Mouse UterusBlocks estradiol-induced proliferation biorxiv.org
Estrogen Receptor β (ERβ) Co-agonistU2OS Osteosarcoma CellsSynergistic activation with estradiol escholarship.orgbiorxiv.org
Aryl Hydrocarbon Receptor (AhR) Low to no agonist activityCaco2 Colon Cancer CellsMinimal induction of target genes nih.govoup.com

Synergy and Combination Studies with Other Bioactive Compounds in Pre-clinical Settings

The synergistic potential of this compound has been a key finding in pre-clinical studies, particularly in combination with estrogens. A synergistic effect on gene activation was observed when this compound was combined with various estrogens, including equilin, ethinyl estradiol, estrone, and estriol, as well as the estradiol metabolites 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol. nih.gov The most significant synergy was observed with this compound compared to other chalcones like 4,2'-dihydroxychalcone and 2',4'-dihydroxychalcone. nih.govescholarship.org This synergistic action is believed to be specific to estrogen receptors, as this compound did not affect the activity of other nuclear receptors like PXR and CAR1. nih.govescholarship.org

These findings suggest that combining this compound with estrogens could be a novel therapeutic strategy, potentially allowing for the beneficial effects of estrogens while mitigating their adverse proliferative effects. nih.govresearchgate.net

Emerging Research Areas and Future Directions for 4 ,3,4 Trihydroxychalcone Research

Nanotechnology-Based Delivery Systems for Enhanced Research Applications

The poor water solubility and limited bioavailability of 4',3,4-trihydroxychalcone hinder its research applications. nih.gov To address this, nanotechnology-based delivery systems are being developed to improve its physicochemical properties and therapeutic potential.

Liposomes: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

Conventional and PEGylated Liposomes: Studies have explored the encapsulation of compounds like indocyanine green (ICG) in both conventional and PEGylated (stealth) liposomes. olemiss.edu PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to the liposome (B1194612) surface, helps to prevent clearance by the immune system and prolongs circulation time in vivo. nih.gov Research on PEGylated liposomes loaded with other therapeutic agents has shown they can alter the drug's characteristics and improve its pharmacokinetic profile. nih.gov

Brain-Targeted Liposomes: Novel liposomal formulations modified with brain-targeting peptides, such as angiopep-2, have been developed for isoliquiritigenin (B1662430). nih.gov These liposomes, with an average particle size of approximately 89 nm, demonstrate the potential to cross the blood-brain barrier, offering a strategy for targeting brain-related pathologies. nih.gov

Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are other promising delivery systems.

Nanostructured Lipid Carriers (NLCs): Isoliquiritigenin-loaded NLCs have been developed using lipids like ceramides (B1148491) and cholesterol. researchgate.net These formulations have shown high drug entrapment efficiency and controlled-release properties. researchgate.net For instance, ceramide-based NLCs have been formulated with particle sizes ranging from 150 to 251 nm. researchgate.net

Micelles: Isoliquiritigenin-loaded micelles prepared with DSPE-PEG2000 and modified with angiopep-2 have been synthesized. researchgate.net These micelles had an average particle size of about 41 nm and demonstrated a sustained-release effect, prolonged in vivo circulation, and enhanced accumulation in brain tissue. researchgate.net

These nanotechnology-based delivery systems offer a promising approach to enhance the research applications of this compound by improving its solubility, stability, and bioavailability. nih.govnih.gov

Table 1: Examples of Nanotechnology-Based Delivery Systems for Isoliquiritigenin (this compound)

Delivery SystemCompositionParticle Size (nm)Key FindingsReference
Brain-Targeted Liposomes Liposomes with angiopep-2 modification89.36 ± 5.04Enhanced brain targeting potential. nih.gov
Nanostructured Lipid Carriers (NLCs) Ceramide, cholesterol, caprylic/capric triglyceride150.19–251.69High entrapment efficiency and controlled release. researchgate.net
Micelles DSPE-PEG2000 with angiopep-2 modification40.87 ± 4.82Prolonged circulation and enhanced brain accumulation. researchgate.net
Nanoemulsion Propylene glycol dicaprylate, Cremophor® EL, PEG 40034.56 ± 0.80Enhanced drug release and corneal permeation. nih.gov

Metabolomics and Flux Analysis in Biological Systems Treated with this compound

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is a powerful tool to understand the biological effects of compounds like this compound. By analyzing the changes in metabolic profiles, researchers can gain insights into the mechanisms of action and the pathways modulated by this chalcone (B49325).

Recent studies have begun to explore the impact of this compound on the metabolome. For instance, research on the effects of butein (B1668091) on non-small cell lung cancer (NSCLC) cells utilized untargeted metabolomics. researchgate.net This analysis identified significant alterations in various metabolic pathways, including those related to cofactors and vitamins, bacterial metabolism, and the biodegradation of xenobiotics. researchgate.net

Furthermore, studies on isoliquiritigenin have shown its potential to modulate the gut microbiota. nih.gov This modification of gut bacteria can, in turn, influence the host's metabolic state, suggesting an indirect mechanism by which this compound can impact metabolic health. nih.gov The interplay between natural polyphenols, gut microbiota, and host metabolism is an increasingly important area of research. mdpi.com

Metabolic flux analysis, which measures the rates of metabolic reactions in a biological system, represents a further step in understanding the dynamic effects of this compound. While direct flux analysis studies on this specific chalcone are still emerging, the existing metabolomics data provides a strong foundation for future investigations into how it redirects metabolic pathways in various physiological and pathological conditions. researchgate.netspandidos-publications.comfrontiersin.org

Epigenetic Modulation by this compound (e.g., histone modification, DNA methylation)

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. Emerging evidence suggests that this compound can exert its biological effects through epigenetic modulation.

DNA Methylation: Isoliquiritigenin has been shown to prevent mammary carcinogenesis by inhibiting breast cancer stem cells through the demethylation of the WIF1 gene. oncotarget.com In another study, Chalcone O-methyltransferase (ChOMT) was identified as being responsible for the methylation of the 2'-OH group of 2',4,4'-trihydroxychalcone in Medicago sativa. mdpi.com

Histone Deacetylation: Some natural chalcones, including butein and isoliquiritigenin, have been identified as inhibitors of histone deacetylase (HDAC) enzymes. semanticscholar.org HDACs are key regulators of chromatin structure and gene expression. semanticscholar.orgresearchgate.net The inhibition of HDACs by these chalcones suggests a mechanism by which they can influence the expression of various genes, including those involved in inflammation and cancer. semanticscholar.org For example, butein, isoliquiritigenin, and homobutein (B600574) have been shown to inhibit both TNFα-induced NF-κB activity and total HDAC activity. semanticscholar.org

The ability of this compound to modulate epigenetic mechanisms opens up new avenues for research into its potential applications in diseases where epigenetic dysregulation is a contributing factor.

Development of Advanced Probes and Tracers for Mechanistic Research

To better understand the mechanisms of action of this compound, researchers are developing advanced molecular probes and tracers. scribd.com These tools are designed to visualize and track the compound and its interactions within biological systems. researchgate.netmdpi.com

Chalcones with specific structural modifications can exhibit fluorescent properties, making them suitable as chemical probes for imaging and mechanistic studies. mdpi.comjchemrev.com The fluorescence of these chalcone derivatives is often sensitive to environmental factors such as solvent polarity and pH, as well as interactions with proteins. researchgate.net

The development of fluorescent chalcone derivatives allows for their use in various applications:

Cellular Imaging: Fluorescent probes can be used in confocal microscopy to determine the subcellular localization of the chalcone and its potential targets. For example, a cytotoxic fluorescent chalcone probe was observed to co-localize with tubulin in cells, supporting tubulin as a direct cellular target. researchgate.net

Mechanistic Investigations: By designing probes that change their fluorescent properties upon binding to a specific target, researchers can investigate the direct molecular interactions of this compound. thno.org This can involve strategies like Förster resonance energy transfer (FRET) or the development of "turn-on" probes that become fluorescent only after reacting with their target. rsc.org

Target Identification: Fluorescently labeled chalcones can be used in screening assays to identify novel protein binders. mdpi.com

The design of these probes often involves incorporating electron-donating and electron-withdrawing groups into the chalcone scaffold to optimize their photophysical properties, such as absorption and emission wavelengths, and quantum yield. mdpi.comdntb.gov.ua

Computational Drug Discovery and Repurposing Applications

Computational methods, particularly molecular docking and in silico screening, are playing an increasingly important role in understanding the therapeutic potential of this compound and identifying new applications. nih.gov

Molecular Docking Studies:

Molecular docking simulations predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein. This information can help to identify potential molecular targets and elucidate the mechanism of action.

Several studies have used molecular docking to investigate the interactions of butein and isoliquiritigenin with various protein targets:

Enzyme Inhibition: Docking studies have shown that butein can bind to and potentially inhibit enzymes like α-amylase, with binding energies significantly lower than that of the standard inhibitor acarbose. scholarsresearchlibrary.comscholarsresearchlibrary.com Isoliquiritigenin has also been predicted to inhibit HMG-CoA reductase, with a strong binding affinity. archivesofmedicalscience.comarchivesofmedicalscience.com

Receptor Binding: Isoliquiritigenin has been shown in silico to interact with dopamine (B1211576) D1, D3, and vasopressin V1A receptors, suggesting its potential to modulate these signaling pathways. nih.gov

Anticancer Targets: Docking studies have explored the binding of isoliquiritigenin to cancer-related proteins such as B-cell lymphoma 2 (BCL-2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). chemoprev.orgsemanticscholar.org Butein has also been investigated as a potential binder to the human ACE2 receptor. nih.gov

Other Targets: Butein has been shown to have a strong interaction with the cytochrome P450 enzyme CYP2C9. researchgate.net Isoliquiritigenin has been identified through molecular docking to interact with METTL3 in the MTase domain. ashpublications.org

Table 2: Examples of In Silico Docking Studies with this compound Derivatives

CompoundTarget ProteinPredicted Binding Affinity (Docking Score/Binding Energy)Potential ImplicationReference
Butein α-Amylase-6.73 kcal/mol (Binding Energy)α-Amylase Inhibition scholarsresearchlibrary.com
Isoliquiritigenin HMG-CoA Reductase-6.740HMG-CoA Reductase Inhibition archivesofmedicalscience.comarchivesofmedicalscience.com
Butein hACE2 Receptor-7.38 kcal/mol (Docking Score)Interference with Viral Entry nih.gov
Isoliquiritigenin BCL-2 (4AQ3)-78.5041 (Rerank Score)Anticancer Activity chemoprev.orgsemanticscholar.org
Isoliquiritigenin VEGFR-2 (2RL5)-68.0282 (Rerank Score)Anticancer Activity chemoprev.orgsemanticscholar.org
Butein p60c-srcIC50 = 65 μMProtein Tyrosine Kinase Inhibition medchemexpress.com
Butein EGFRIC50 = 16 μMProtein Tyrosine Kinase Inhibition medchemexpress.com

These computational approaches are valuable for prioritizing experimental studies and for the rational design of new derivatives of this compound with improved activity and specificity.

Identification of Novel Biological Targets through High-Throughput Screening

High-throughput screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of chemical compounds against specific biological targets. bmglabtech.com This technology is being increasingly applied to natural products like this compound to identify novel biological targets and expand their therapeutic potential. medchemexpress.com

HTS Approaches:

Target-Based Screening: In this approach, a purified protein target is used to screen a library of compounds to identify those that bind to or modulate its activity. nih.gov For example, a small-molecule microarray (SMM) was used to identify 2,4,4'-trihydroxychalcone (B600757) as a potent binder of tyrosinase. nih.gov

Phenotypic Screening: This method involves testing compounds in cell-based assays to identify those that produce a desired phenotypic change, without prior knowledge of the specific target. nih.gov The subsequent identification of the molecular target of the "hit" compound can reveal novel biological pathways.

Bioinformatics and Machine Learning in Target Identification:

The integration of HTS with bioinformatics and machine learning is a powerful strategy for identifying novel targets. For example, a study combined weighted gene co-expression network analysis (WGCNA), differential gene expression analysis, and machine learning to identify potential targets of isoliquiritigenin in chronic obstructive pulmonary disease (COPD). mdpi.comnih.gov This approach led to the identification of AKT1, IFNG, and JUN as key potential targets. mdpi.comnih.gov

Examples of Targets Identified or Investigated through Screening Approaches:

Butein: Has been shown to interact with multiple cellular targets including Bcl-2/Bax, caspases, STAT3, NF-κB, and VEGF/R. nih.gov

Isoliquiritigenin: A quantitative proteomic analysis identified a decrease in TRiC proteins as potential novel targets in α-amanitin-derived hepatotoxicity, using isoliquiritigenin as a positive control. mdpi.com It has also been shown to target GRP78 in oral cancer stem cells. oncotarget.com

The use of HTS and related technologies is expected to continue to uncover new biological targets for this compound, paving the way for the development of novel therapeutic strategies for a wide range of diseases. core.ac.uk

Conclusion and Research Perspectives for 4 ,3,4 Trihydroxychalcone

Synthesis of Current Academic Understanding of 4',3,4-Trihydroxychalcone

This compound, a member of the chalcone (B49325) family of flavonoids, is a subject of growing interest in the scientific community due to its diverse and potent biological activities. Current academic understanding, synthesized from numerous preclinical studies, positions this compound as a promising scaffold for the development of therapeutic agents. The core of its bioactivity is largely attributed to its unique molecular structure: two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, with hydroxyl groups at the 4', 3, and 4 positions. This specific hydroxylation pattern is believed to be crucial for its effects.

The primary areas of investigated bioactivity for this compound include its antioxidant, anti-inflammatory, and anticancer properties. As an antioxidant, it demonstrates significant free radical scavenging capabilities, a property enhanced by the catechol (3,4-dihydroxy) moiety on its B-ring, which is a well-established structural feature for high antioxidant activity. chemrevlett.com This ability to mitigate oxidative stress is a foundational element of its other observed therapeutic effects.

In the realm of anti-inflammatory research, this compound has been shown to modulate key inflammatory pathways. Its actions are often linked to the inhibition of pro-inflammatory enzymes and cytokines. Chalcones, in general, have been reported to inhibit cyclooxygenase (COX) enzymes and the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins. chemrevlett.comnih.gov

The anticancer potential of this compound and its isomers is a significant focus of current research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress metastasis. nih.govnih.gov The mechanisms underlying these effects are multifaceted and appear to involve the modulation of critical cellular signaling pathways, such as the PI3K/AKT pathway, and the induction of cell cycle arrest. nih.gov The structural isomer, 2',4',4-trihydroxychalcone (isoliquiritigenin), has been extensively studied and shown to target topoisomerase enzymes, suggesting a potential mechanism that may be shared by or similar to this compound. mdpi.com

Identification of Key Unanswered Questions and Research Gaps

Despite the promising data, significant knowledge gaps and unanswered questions remain regarding this compound.

Pharmacokinetics and Bioavailability: There is a lack of comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its bioavailability and metabolic fate is critical for translating preclinical findings into any potential therapeutic application. How is it metabolized in humans, and what are its major metabolites? Do these metabolites retain biological activity?

Specific Molecular Targets: While studies have implicated various signaling pathways, the direct molecular targets of this compound are not fully elucidated. For example, does it directly inhibit key kinases in the PI3K/AKT pathway, or does it act further upstream? Identifying the precise binding partners is essential for understanding its mechanism of action and for rational drug design.

In Vivo Efficacy and Safety: As noted, there is a scarcity of robust in vivo studies. Its efficacy in established animal models of diseases like cancer, inflammatory disorders, and neurodegenerative diseases needs to be systematically evaluated. Concurrently, its long-term safety and potential toxicity profile in living organisms are largely unknown.

Comparative Efficacy: The precise therapeutic advantage of the 3,4-dihydroxy substitution on the B-ring in combination with the 4'-hydroxy on the A-ring, compared to its numerous other trihydroxychalcone isomers (e.g., isoliquiritigenin (B1662430), 2',3',4'-trihydroxychalcone), is not fully understood in a comparative biological context. While structure-activity relationship studies have begun, more direct comparative analyses under identical experimental conditions are needed. nih.govescholarship.org

Mechanisms in Non-Cancer Models: While much of the focus has been on cancer, its potential in other areas, such as neuroprotection or cardiovascular health, is underexplored. Initial studies on related chalcones suggest these are promising avenues. frontiersin.org

Resistance Mechanisms: For its potential application in cancer therapy, it is crucial to investigate whether cancer cells can develop resistance to this compound and, if so, through what mechanisms.

Proposed Directions for Future Scholarly Investigation on this compound

Based on the current understanding and identified research gaps, future investigations should be directed towards several key areas to fully harness the potential of this compound.

Comprehensive Pharmacokinetic and Metabolic Profiling: Future research should prioritize conducting thorough ADME studies in animal models and, eventually, in humans. This will involve identifying the metabolic pathways, characterizing the major metabolites, and assessing their biological activity. Such studies are fundamental for determining the compound's druggability.

Advanced Mechanistic Studies: Moving beyond pathway-level analysis, future work should employ techniques like chemical proteomics, thermal shift assays, and computational docking studies to identify and validate the direct molecular targets of this compound. This will provide a more precise understanding of how it exerts its biological effects.

Systematic In Vivo Validation: A concerted effort is needed to evaluate the efficacy of this compound in a range of validated animal models for cancer, inflammation, and other potential indications. These studies should be designed to establish dose-response relationships and optimal therapeutic windows.

Development of Advanced Drug Delivery Systems: Given the potential for poor solubility and bioavailability common to many flavonoids, research into novel formulation and delivery strategies (e.g., nanoformulations, liposomes) could significantly enhance the therapeutic efficacy of this compound.

Exploration of Synergistic Combinations: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies could be a promising strategy. This could potentially lower the required doses of conventional drugs, thereby reducing toxicity and combating drug resistance.

Optimized and Sustainable Synthesis: Further research into green and scalable synthetic methods is warranted. This includes optimizing microwave-assisted synthesis, enzymatic synthesis, and continuous flow reactions to improve yield, reduce environmental impact, and lower production costs. wisdomlib.orgresearchgate.net

Expansion into New Therapeutic Areas: Based on its potent antioxidant and anti-inflammatory properties, its potential as a neuroprotective agent in models of Alzheimer's or Parkinson's disease, or as a cardioprotective agent, should be systematically explored.

By addressing these unanswered questions and pursuing these proposed research directions, the scientific community can build a more complete picture of the therapeutic potential of this compound, paving the way for its possible development into a novel therapeutic agent.

Data Tables

Table 1: Investigated Biological Activities of this compound and Related Isomers

CompoundBiological ActivityModel SystemKey FindingsReference
This compoundAntioxidantChemical assays (DPPH)High radical scavenging activity attributed to the 3,4-dihydroxy pattern on the B-ring. chemrevlett.com
2',4',4-Trihydroxychalcone (Isoliquiritigenin)AnticancerA549 Lung Cancer CellsInhibited proliferation, migration, and induced apoptosis through the PI3K/AKT/NF-κB signaling pathway. nih.gov
2',4',4-Trihydroxychalcone (Isoliquiritigenin)AnticancerMultiple Cancer Cell LinesInhibits topoisomerase enzymes, a key mechanism in cancer therapy. mdpi.com
2',3',4'-Trihydroxychalcone (B600758)CardioprotectiveIsolated Rat Heart (Ischemia/Reperfusion)Pre-treatment improved post-ischemic recovery of heart function. csfarmacie.cz
2',3',4'-TrihydroxychalconeEstrogen Receptor ModulationU2OS Osteosarcoma Cells, MCF-7 Breast Cancer CellsReprograms estrogen receptor α activity, acting synergistically with estradiol (B170435) in bone cells but blocking proliferation in breast cancer cells. biorxiv.orgnih.gov

Q & A

Basic Research Questions

Q. How is 4',3,4-trihydroxychalcone synthesized and structurally characterized?

  • Methodology : Synthesis typically involves Claisen-Schmidt condensation between substituted benzaldehydes and acetophenones under alkaline conditions. Structural confirmation employs nuclear magnetic resonance (NMR) for hydroxyl group positioning and high-performance liquid chromatography (HPLC) for purity assessment (>97% by ). Mass spectrometry (e.g., ESI-MS) verifies molecular weight (256.257 Da) and isotopic patterns .

Q. What in vitro assays are recommended for initial cytotoxicity and selectivity profiling?

  • Methodology : Use MTT assays on cancer (e.g., A549 lung cancer) and non-cancerous cell lines (e.g., BEAS-2B lung epithelial cells) to assess IC50 values. For selectivity, compare dose-response curves and calculate selectivity indices (e.g., reported no toxicity in HUVECs at 20 µM). Apoptosis is quantified via Annexin V/PI flow cytometry, with statistical validation using one-way ANOVA and Tukey’s post hoc tests (p<0.05) .

Q. How are antioxidant properties evaluated, and what structural features enhance activity?

  • Methodology : Antioxidant capacity is measured via DPPH radical scavenging and FRAP assays. Hydroxylation at the 3,4-positions on ring B maximizes activity, as shown in , where 3,4-dihydroxy substitutions increased scavenging efficacy by 2–3-fold compared to mono-hydroxylated analogs. Structure-activity relationships (SAR) suggest electron-donating groups enhance redox potential .

Advanced Research Questions

Q. How do hydroxylation patterns influence interactions with enzymatic targets (e.g., PEPC or BACE1)?

  • Methodology : Molecular docking and binding assays (e.g., SPR) reveal that 3,4-dihydroxy groups on ring B form hydrogen bonds with key residues in C4 PEPC (e.g., Arg647 and Lys628), explaining selective inhibition (IC50 = 600 nM vs. C3 PEPC in ). For BACE1, this compound’s planar structure facilitates π-π stacking with catalytic aspartates, reducing β-amyloid production (IC50 = 47.2 µM in ) .

Q. What experimental strategies resolve contradictions in genotoxicity data across chalcone derivatives?

  • Methodology : Address discrepancies by standardizing Ames test protocols (e.g., S9 metabolic activation, TA98/TA100 strains) and cross-validating with comet assays. showed non-mutagenicity for 2',3,4-trihydroxychalcone (MI < 2), but bacterial toxicity (e.g., reduced MI in S. typhimurium) requires dose adjustments. Replicate studies with controlled pH and solvent conditions (e.g., DMSO ≤1%) to minimize artifacts .

Q. How is the PI3K/AKT/NF-κB signaling pathway inhibition validated mechanistically?

  • Methodology : Use western blotting to quantify phosphorylated PI3K (p-PI3K), AKT (p-AKT), and mTOR (p-mTOR) in treated vs. control cells (e.g., A549). demonstrated 7a (2,2',4'-trihydroxychalcone) reduced p-PI3K by 60% at 20 µM. Nuclear-cytoplasmic fractionation confirms NF-κB translocation inhibition (e.g., 50% reduction in nuclear NF-κB via β-actin/PCNA normalization) .

Q. What computational approaches predict photophysical behavior and isomerization kinetics?

  • Methodology : Multiconfigurational CASSCF/CASPT2 simulations model excited-state dynamics. showed 2,4,4’-trihydroxychalcone’s cis-trans isomerization in water involves a 1.5 eV energy barrier, with solvent polarity stabilizing the transition state. UV-Vis spectroscopy (λmax = 350–370 nm) and fluorescence quenching assays correlate with theoretical predictions .

Q. Data Contradictions and Resolution

Q. Why do some studies report anti-inflammatory effects while others emphasize pro-apoptotic activity?

  • Resolution : Context-dependent effects arise from concentration thresholds and cell-specific signaling. For example, noted this compound’s anti-inflammatory action at 10 µM (via TNF-α suppression) but pro-apoptotic Bax activation at 25 µM. Dose-response profiling and transcriptomics (e.g., RNA-seq) clarify dual mechanisms .

Q. Methodological Tables

Assay Type Key Parameters Reference
Cytotoxicity (MTT)IC50, selectivity index (SI)
Apoptosis (Flow Cytometry)Annexin V+/PI- (%)
Western Blotp-PI3K/p-AKT ratio, Bax/Bcl-2 expression
Molecular DockingBinding energy (kcal/mol), H-bond interactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.